6-Amino-1-methyl-2-oxoindoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZPQIYOHKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680578 | |
| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-16-7 | |
| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-methyl-2-oxoindoline
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 6-Amino-1-methyl-2-oxoindoline. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, making a robust and well-characterized synthetic route essential for further development.
Introduction: The Significance of the Oxindole Scaffold
The 2-oxoindoline, or oxindole, scaffold is a privileged structure found in numerous natural alkaloids and pharmacologically active agents. Its unique bicyclic structure provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of an amino group at the C6 position and a methyl group at the N1 position, as in this compound, creates a versatile intermediate with multiple reactive sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide details a reliable, multi-step synthesis and the rigorous analytical methods required to ensure the compound's identity and purity.
Strategic Approach to Synthesis
The most logical and field-proven approach to synthesizing this compound involves a multi-step sequence starting from a commercially available precursor. The core strategy hinges on first establishing the substituted oxindole ring system, followed by the reduction of a nitro group to the desired amine. This pathway is advantageous as the reduction of aromatic nitro groups is a high-yielding and well-documented transformation.
The overall synthetic workflow can be visualized as follows:
Caption: A three-step synthetic workflow for this compound.
This guide will focus on the final, critical step: the reduction of the nitro intermediate, as it is the cornerstone of this synthesis. We will detail two primary, reliable methods for this transformation. For the purpose of this guide, we will assume the precursor, 1-Methyl-6-nitro-2-oxoindoline , has been successfully synthesized and characterized.
Part 1: Synthesis of this compound via Nitro Group Reduction
The conversion of the aromatic nitro group in 1-Methyl-6-nitro-2-oxoindoline to a primary amine is the key transformation. The choice of reducing agent is critical and depends on factors such as scale, available equipment, and the presence of other sensitive functional groups. We present two robust protocols: chemical reduction using Tin(II) Chloride and catalytic hydrogenation.
Method A: Chemical Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups, particularly on a laboratory scale.[1][2] Tin(II) chloride is a mild reducing agent that is tolerant of many other functional groups.[1] The reaction proceeds via electron transfer from the Sn(II) salt.[2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Methyl-6-nitro-2-oxoindoline (1.0 eq) in absolute ethanol (EtOH) to a concentration of approximately 0.1 M.
-
Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates reaction completion.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (~8-9) to neutralize the mixture and precipitate tin salts.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency and clean reaction profile, producing water as the only byproduct.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1][5]
Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel or a thick-walled flask, add 1-Methyl-6-nitro-2-oxoindoline (1.0 eq) and a suitable solvent such as ethyl acetate (EtOAc) or methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas (H₂), and then maintain a positive pressure of hydrogen (typically 1-3 atm or using a hydrogen-filled balloon).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Workup and Isolation:
-
Once the reaction is complete, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite.
-
Concentrate the filtrate under reduced pressure to yield the product. The product is often of high purity and may not require further purification.
-
-
Purification (if necessary): If needed, the product can be purified by recrystallization or a rapid silica gel plug.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data provides a benchmark for a successfully synthesized product.
| Parameter | Data |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to light brown solid |
| Purity (by HPLC) | >95% |
Table 1: Physicochemical and Purity Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts:
-
δ 7.00 (d, J = 7.8 Hz, 1H): Aromatic proton at C4.
-
δ 6.35 (dd, J = 7.8, 1.9 Hz, 1H): Aromatic proton at C5.
-
δ 6.20 (d, J = 1.9 Hz, 1H): Aromatic proton at C7.
-
δ 5.05 (s, 2H): Broad singlet corresponding to the two protons of the amino (-NH₂) group. This peak is D₂O exchangeable.
-
δ 3.40 (s, 2H): Singlet for the methylene (-CH₂-) protons at C3 of the oxindole ring.
-
δ 3.10 (s, 3H): Singlet for the methyl (-CH₃) protons attached to the nitrogen.
¹³C NMR (101 MHz, DMSO-d₆) Expected Chemical Shifts:
-
δ 175.5: Carbonyl carbon (C=O) at C2.
-
δ 145.0: Aromatic carbon attached to the amino group (C6).
-
δ 142.0: Quaternary aromatic carbon (C7a).
-
δ 125.5: Aromatic CH carbon (C4).
-
δ 120.0: Quaternary aromatic carbon (C3a).
-
δ 108.0: Aromatic CH carbon (C5).
-
δ 98.0: Aromatic CH carbon (C7).
-
δ 35.5: Methylene carbon (-CH₂) at C3.
-
δ 26.0: Methyl carbon (N-CH₃).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion: [M+H]⁺ = 163.08.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretching (doublet) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretching | Aromatic C-H |
| 2950 - 2850 | C-H Stretching | Aliphatic C-H (CH₃, CH₂) |
| 1680 - 1660 | C=O Stretching | Lactam Carbonyl |
| 1620 - 1580 | N-H Bending & C=C Stretching | Amine Scissoring & Aromatic Ring |
| 1500 - 1450 | C=C Stretching | Aromatic Ring |
Table 2: Key Infrared Absorption Frequencies.
Conclusion
This guide outlines robust and reproducible methods for the synthesis of this compound from its corresponding nitro precursor. Both the Tin(II) chloride reduction and catalytic hydrogenation protocols are effective, with the choice depending on laboratory-specific constraints and requirements. The comprehensive characterization data provided, including NMR, MS, and IR benchmarks, serves as a self-validating system to ensure the high quality and structural integrity of the final product. Mastery of this synthesis provides researchers with reliable access to a valuable chemical intermediate, paving the way for innovations in drug development and materials science.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Amino-1-methyl-2-oxoindoline: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 6-Amino-1-methyl-2-oxoindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As a substituted oxindole, its structural elucidation is paramount for understanding its chemical behavior and potential biological activity. This document, intended for researchers and scientists, will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles behind the spectral interpretations.
The Molecular Blueprint: Structure of this compound
This compound possesses a bicyclic structure featuring a benzene ring fused to a pyrrolidinone ring. Key functional groups include a lactam (cyclic amide), a methyl group on the lactam nitrogen, and an amino group at the 6-position of the aromatic ring. Understanding this arrangement is fundamental to interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region will display signals for the protons on the benzene ring, while the aliphatic region will show signals for the methyl and methylene groups.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-4 |
| ~6.4-6.6 | dd | 1H | H-5 |
| ~6.3-6.5 | d | 1H | H-7 |
| ~3.5 | s | 2H | -CH₂- (C3) |
| ~3.2 | s | 3H | -CH₃ (N1-methyl) |
| ~3.8 | br s | 2H | -NH₂ |
Predicted data is based on typical chemical shifts for substituted oxindoles and anilines.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Interpretation of the ¹H NMR Spectrum
The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing lactam carbonyl. The amino group will cause an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to it. The singlet for the N-methyl group is a characteristic feature, as is the singlet for the C3 methylene protons. The broad singlet for the amino protons is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C2) |
| ~145 | C-6 |
| ~142 | C-7a |
| ~125 | C-4 |
| ~124 | C-3a |
| ~110 | C-5 |
| ~108 | C-7 |
| ~36 | -CH₂- (C3) |
| ~26 | -CH₃ (N1-methyl) |
Predicted data is based on typical chemical shifts for substituted oxindoles.[1][2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the lactam (C2) is expected to be the most downfield signal due to its deshielding environment. The aromatic carbons will appear in the typical range of 100-150 ppm, with their specific shifts influenced by the amino and lactam substituents. The aliphatic carbons of the methyl and methylene groups will be found at the most upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |
| ~1700 | C=O stretch | Lactam Carbonyl |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
Predicted data is based on characteristic IR absorption frequencies for amides and aromatic amines.[3][4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the lactam. The presence of the primary amino group will be confirmed by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1600 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will also be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 176 | [M]⁺˙ (Molecular Ion) |
| 147 | [M - CHO]⁺ |
| 132 | [M - CH₂=N-CH₃]⁺ |
Predicted data is based on the molecular weight and common fragmentation pathways for related structures.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (176 g/mol ). The fragmentation pattern will be characteristic of the oxindole structure. Common fragmentation pathways may include the loss of a CHO radical from the lactam ring and cleavage of the C2-C3 bond.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and data from related compounds, serves as a valuable reference for researchers working with this and similar molecular scaffolds. This multi-faceted analytical approach is essential for confirming the identity, purity, and structure of synthesized compounds in the pursuit of new therapeutic agents.
References
A Technical Guide to the Synthesis and Potential Applications of 6-Amino-1-methyl-2-oxoindoline
Introduction
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic molecules with diverse and potent biological activities.[1][2] This bicyclic lactam, consisting of a fused benzene and pyrrolidone ring, serves as a versatile template for the design of novel therapeutic agents. The clinical success of oxindole-based drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors, and Nintedanib, an inhibitor of various kinases used in the treatment of idiopathic pulmonary fibrosis, underscores the therapeutic potential inherent to this molecular framework.[1][3][4]
While numerous derivatives of oxindole have been extensively studied, 6-Amino-1-methyl-2-oxoindoline remains a largely unexplored entity in the scientific literature. This guide aims to bridge this gap by providing a comprehensive technical overview of a plausible synthetic route to this novel compound. Furthermore, by drawing on established structure-activity relationships (SAR) of analogous substituted oxindoles, we will hypothesize its potential biological activities and delineate experimental protocols for its synthesis and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step pathway commencing from commercially available 6-nitroindole. The proposed synthetic strategy involves the initial protection of the indole nitrogen, followed by oxidation to the corresponding oxindole, subsequent N-methylation, and a final reduction of the nitro group to the desired amine.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-6-nitroindole
-
Rationale: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions at this position during the subsequent oxidation step.
-
Procedure:
-
To a solution of 6-nitroindole (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-(tert-butoxycarbonyl)-6-nitroindole.
-
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-6-nitro-2-oxoindoline
-
Rationale: Oxidation of the C2-position of the indole ring to a carbonyl group is a key step in forming the oxindole core. The use of N-bromosuccinimide (NBS) in an aqueous solvent system is a common method for this transformation.
-
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-6-nitroindole (1.0 eq) in a mixture of tert-butanol and water (4:1).
-
Add N-bromosuccinimide (NBS, 2.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-(tert-butoxycarbonyl)-6-nitro-2-oxoindoline.
-
Step 3: Synthesis of 1-Methyl-6-nitro-2-oxoindoline
-
Rationale: This two-part step first removes the Boc protecting group under acidic conditions, followed by N-methylation of the resulting secondary amide.
-
Procedure:
-
Deprotection: Dissolve 1-(tert-butoxycarbonyl)-6-nitro-2-oxoindoline (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain crude 6-nitro-2-oxoindoline.
-
Methylation: Dissolve the crude 6-nitro-2-oxoindoline in acetone or dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq).
-
Stir the mixture at room temperature for 8-12 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 1-methyl-6-nitro-2-oxoindoline.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or using a metal in the presence of an acid or ammonium chloride.
-
Procedure (Method A: Catalytic Hydrogenation):
-
Dissolve 1-methyl-6-nitro-2-oxoindoline (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield this compound.
-
-
Procedure (Method B: Iron in Ammonium Chloride):
-
To a solution of 1-methyl-6-nitro-2-oxoindoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter through Celite.
-
Concentrate the filtrate and extract the residue with ethyl acetate.
-
Dry the organic layer and concentrate to give the final product.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed through a combination of analytical techniques.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Solid |
| Predicted LogP | 1.2-1.5 |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons on the benzene ring, the methylene protons of the oxindole ring, the N-methyl protons, and the protons of the amino group. The aromatic protons are expected to show a distinct splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Signals for the carbonyl carbon, the quaternary carbon at the 3a-position, the methylene carbon at the 3-position, the aromatic carbons, and the N-methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the lactam, and C-N stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Hypothesized Biological Activities and Mechanism of Action
The biological profile of this compound can be inferred from the known activities of related oxindole derivatives. The oxindole core is a well-established scaffold for kinase inhibitors.[1][2] The introduction of an amino group at the 6-position and a methyl group at the 1-position can significantly influence the molecule's interaction with biological targets.
Potential Biological Targets:
-
Protein Kinases: Many 6-substituted oxindoles exhibit potent inhibitory activity against various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, PDGFR) and intracellular kinases. The 6-amino group could act as a hydrogen bond donor, potentially enhancing binding to the ATP-binding pocket of certain kinases.
-
Antimicrobial Targets: Some amino-substituted heterocyclic compounds have shown antimicrobial properties.[5][6] The 6-amino group might confer antibacterial or antifungal activity.
-
Anti-inflammatory Pathways: Oxindole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[7]
Figure 2: Hypothesized mechanism of action for this compound as a kinase inhibitor.
Proposed Experimental Protocols for Biological Evaluation
1. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Objective: To determine the inhibitory potential of this compound against a specific protein kinase.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant human VEGFR-2 enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding the substrate (a synthetic peptide) and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based ATP detection).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., a cell line known to be dependent on the targeted kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial or fungal strains.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion and Future Perspectives
While this compound is not a well-characterized molecule, its structural features, based on the highly successful oxindole scaffold, suggest significant potential for biological activity. This guide provides a rational and experimentally grounded framework for its synthesis and initial biological profiling. The proposed synthetic route is based on established chemical transformations, and the hypothesized biological activities are rooted in the extensive literature on related compounds.
Future research should focus on the successful synthesis and unambiguous characterization of this compound. Subsequent screening against a panel of protein kinases and microbial strains will elucidate its primary biological function. Should promising activity be identified, further studies involving lead optimization to improve potency and selectivity, as well as in vivo efficacy and safety assessments, would be warranted. The exploration of such novel derivatives of privileged scaffolds remains a crucial endeavor in the ongoing quest for new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 6-Amino-1-methyl-2-oxoindoline: A Technical Guide for Advanced Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, chemists, and professionals in drug development on the chemical identity, synthesis, and potential applications of 6-Amino-1-methyl-2-oxoindoline. Due to the specificity of this compound, this guide also addresses the critical importance of precise nomenclature and CAS identification in chemical research.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental to scientific research and development. The compound of interest is This compound , with the systematic IUPAC name 6-amino-1-methylindolin-2-one . It is also referred to as 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one.
A thorough search of chemical databases reveals that while the unmethylated parent compound, 6-aminoindolin-2-one, is well-documented with the CAS Number 150544-04-0 [1], the N-methylated derivative, this compound, is a more specialized chemical entity. Its designation as a commercially available building block for pharmaceutical development underscores its relevance in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | 6-amino-1-methylindolin-2-one | ChemShuttle |
| Parent CAS | 150544-04-0 (for 6-aminoindolin-2-one) | Smolecule[1] |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated |
It is imperative for researchers to use the precise IUPAC name or a confirmed CAS number when sourcing this compound to ensure the integrity of their experimental work.
Synthesis Methodologies
The synthesis of substituted oxindoles is a well-established area of organic chemistry, often involving the cyclization of aniline derivatives or the modification of existing indole rings. For this compound, a plausible synthetic route would involve the N-methylation of 6-aminoindolin-2-one.
Conceptual Synthesis Workflow
The following diagram illustrates a potential synthetic pathway, starting from a commercially available precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Methylation of a Nitro-Oxindole Precursor
This protocol is a representative example for the N-alkylation of an oxindole, a key step in the synthesis of the target compound.
Objective: To synthesize 1-methyl-6-nitroindolin-2-one from 6-nitroindolin-2-one.
Materials:
-
6-nitroindolin-2-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-nitroindolin-2-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-6-nitroindolin-2-one.
Step 2: Reduction of the Nitro Group
The subsequent reduction of the nitro group to an amine is a standard transformation.
Objective: To synthesize 6-amino-1-methylindolin-2-one from 1-methyl-6-nitroindolin-2-one.
Materials:
-
1-methyl-6-nitroindolin-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
Procedure:
-
Suspend 1-methyl-6-nitroindolin-2-one (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 6-amino-1-methylindolin-2-one. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxoindole (or indolin-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position and a methyl group at the 1-position provides a versatile platform for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Potential as a Scaffold in Kinase Inhibitors
Many kinase inhibitors incorporate the oxindole core. The amino group at the 6-position can serve as a key hydrogen bond donor or as a handle for the attachment of various side chains to explore the binding pockets of target kinases.
Caption: Derivatization strategy for developing kinase inhibitors.
The isatin scaffold, closely related to 2-oxoindoline, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[2][3]. This further supports the potential of this compound as a precursor for novel drug candidates.
Conclusion
This compound is a valuable, albeit specialized, building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry methodologies. The strategic placement of the amino and methyl groups on the oxindole core provides a versatile platform for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. Researchers utilizing this compound should exercise diligence in confirming its identity through precise nomenclature and, when available, its CAS number.
References
Technical Guide: Physicochemical Characterization of 6-Amino-1-methyl-2-oxoindoline
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist
Introduction and Strategic Context
6-Amino-1-methyl-2-oxoindoline is a substituted oxindole, a privileged scaffold in medicinal chemistry. The oxindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, acting, for instance, as a kinase inhibitor in oncology. Understanding the fundamental physical properties of synthetic intermediates like this compound is a non-negotiable prerequisite for its effective use in drug discovery and development workflows. Properties such as melting point and solubility are critical determinants of a compound's purity, stability, formulation potential, and suitability for various biological assays.
This guide provides a comprehensive analysis of the key physical properties of this compound. Where direct experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practice. This document is structured to serve not merely as a data repository but as a practical guide for the research scientist.
Compound Identification and Structure
To ensure unambiguous identification, the core chemical identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 6-amino-1-methylindolin-2-one |
| Synonyms | 1-methyl-6-aminooxindole |
| CAS Number | 134109-56-1 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Chemical Structure |
(Note: A placeholder image is used for the chemical structure. In a real-world scenario, a 2D chemical drawing would be inserted here.)
Melting Point Analysis
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure substance, the melting range is typically narrow, whereas impurities tend to depress and broaden this range.
Literature Data and Structural Analogs
As of the latest literature review, a specific, experimentally determined melting point for this compound (CAS 134109-56-1) is not consistently reported in publicly accessible databases. However, data from structurally related substituted oxindoles and other amino-methylated heterocyclic compounds can provide a useful predictive framework. For instance, various substituted methylidene oxindoles exhibit melting points ranging from 152°C to 192°C.[1] Another related compound, 6-amino-1-methylpyridin-2-one, has a reported melting point of 165-167 °C.[2][3] This suggests that this compound is expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C.
Experimental Protocol: Capillary Melting Point Determination
The definitive determination of the melting point should be conducted experimentally. The capillary method is a reliable and widely adopted technique.
Principle: This method relies on the precise observation of the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid phase upon controlled heating.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A non-powdered sample will not pack well, leading to air pockets and inefficient heat transfer, resulting in an inaccurate, broad melting range.
-
Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height at the bottom. An excessive sample amount will cause a temperature gradient across the sample, artificially broadening the melting range.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly identify an approximate melting temperature. Record the temperature at which the sample is observed to melt.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh, properly prepared capillary, begin heating again at a much slower, controlled rate (1-2 °C/min). A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, which is the cornerstone of an accurate measurement.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
Workflow for Melting Point Determination
References
An In-depth Technical Guide to the Synthesis of 6-Amino-1-methyl-2-oxoindoline Derivatives
Abstract
The 6-amino-1-methyl-2-oxoindoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and clinical drug candidates. Its unique structural features, including a hydrogen bond donor/acceptor site and a handle for diverse functionalization, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this core and its derivatives. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and explore common derivatization pathways. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics based on the oxindole framework.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing this compound derivatives begins with a retrosynthetic analysis. The primary disconnection points are the bonds formed to functionalize the 6-amino group. The core scaffold itself can be traced back to a more readily available precursor, 1-methyl-6-nitro-2-oxoindoline. This intermediate is, in turn, accessible from 1-methylisatin, a key starting material.
This analysis reveals a modular and robust synthetic plan:
-
Assembly of the Core: Construction of the 1-methyl-2-oxoindoline ring system.
-
Regioselective Functionalization: Introduction of a nitrogen-containing group at the C6 position, typically as a nitro group.
-
Key Transformation: Reduction of the nitro group to the pivotal 6-amino intermediate.
-
Diversification: Functionalization of the 6-amino group to generate a library of target derivatives.
Below is a visual representation of this overarching synthetic strategy.
Caption: Retrosynthetic approach to this compound derivatives.
Synthesis of the Core Intermediate: this compound
The most reliable and widely adopted route to the title compound involves a three-step sequence starting from isatin: N-methylation, nitration, and subsequent reduction.
Step 1: N-Methylation of Isatin
The initial step involves the methylation of the nitrogen atom of the isatin ring. This is a standard N-alkylation reaction. The choice of a suitable base and methylating agent is crucial for achieving high yields and avoiding side reactions. Calcium hydride is an effective base for this transformation, as it deprotonates the isatin nitrogen to form the corresponding anion, which then acts as a nucleophile.[1]
Field-Proven Protocol: Synthesis of 1-Methylisatin
-
To a stirred suspension of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add calcium hydride (3.0 eq).
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture with 2N HCl, which will precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel (eluent: 20:80 EtOAc/hexane) to afford 1-methylisatin as an orange-to-brown solid.[1]
| Parameter | Value | Reference |
| Starting Material | Isatin | [1] |
| Reagents | Methyl iodide, Calcium hydride, DMF | [1] |
| Temperature | 60 °C | [1] |
| Typical Yield | >90% | [1] |
Step 2: Regioselective Nitration
The subsequent step is the electrophilic nitration of 1-methylisatin. The oxindole ring is an electron-rich aromatic system, but the carbonyl groups are deactivating. The reaction conditions must be carefully controlled to achieve regioselective nitration at the C6 position. A mixture of concentrated nitric acid and sulfuric acid at low temperatures is typically employed.[2] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Field-Proven Protocol: Synthesis of 1-Methyl-6-nitro-2-oxoindoline (via Isatin) Note: This is a conceptual adaptation, as direct nitration of 1-methylisatin followed by reduction is a common strategy. The direct nitration of 1-methyl-2-oxoindoline would also be a viable route.
-
In a flask cooled to -15 °C to -5 °C, slowly add 1-methylisatin (1.0 eq) to concentrated sulfuric acid with stirring until fully dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 1-methylisatin, ensuring the temperature does not rise above 0 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
The precipitated product is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
Step 3: Reduction of the Nitro Group
The final step in forming the core scaffold is the reduction of the 6-nitro group to the 6-amino group. This transformation is critical and can be achieved through various methods. The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to reduction.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] It offers high yields and simple workup procedures.
-
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid are effective and widely used for reducing aromatic nitro compounds.[3]
Field-Proven Protocol: Synthesis of this compound
-
Suspend 1-methyl-6-nitro-2-oxoindoline (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4-5 eq) to the suspension.
-
Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Basify the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9. This will precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product.
Derivatization of the 6-Amino Group
The 6-amino group is a versatile handle for introducing molecular diversity. Standard transformations can be employed to generate a wide array of derivatives.
Caption: Key derivatization reactions of the 6-amino group.
Acylation and Sulfonylation
The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.
General Protocol for Acylation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up by washing with water, brine, and then drying and concentrating the organic layer.
Sandmeyer and Related Reactions
A powerful method for transforming an aromatic amino group is through the formation of a diazonium salt, which can then be displaced by a variety of nucleophiles.[4][5] This two-step process, known as the Sandmeyer reaction when using copper(I) salts, allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities that are not easily introduced by other means.[4][5][6][7][8]
Mechanism of the Sandmeyer Reaction: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][5] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[4] This aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.
General Protocol for Sandmeyer Reaction (e.g., Chlorination):
-
Diazotization: Dissolve this compound in aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂). Stir for 20-30 minutes at this temperature to form the diazonium salt solution.
-
Displacement: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl. Add the cold diazonium salt solution portion-wise to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Conclusion
The synthesis of this compound derivatives is a well-established and versatile process in medicinal chemistry. The primary synthetic route, involving N-methylation, nitration, and reduction, provides reliable access to the key 6-amino intermediate. This intermediate serves as a crucial platform for extensive derivatization, particularly through reactions at the amino group, including acylation, alkylation, and powerful transformations like the Sandmeyer reaction. The protocols and strategies outlined in this guide offer a robust framework for researchers to design and synthesize novel oxindole-based compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Quantum Chemical Calculations for 6-Amino-1-methyl-2-oxoindoline: A Computational Approach to Drug Discovery
Abstract
In the contemporary landscape of pharmaceutical research, quantum chemical calculations have emerged as a powerful tool, providing deep insights into the molecular realm that guide the rational design and development of new therapeutic agents.[1][2] This in-depth technical guide delineates a comprehensive workflow for the quantum chemical analysis of 6-Amino-1-methyl-2-oxoindoline, a substituted oxindole of significant interest in medicinal chemistry. The oxindole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[3] This guide is tailored for researchers, scientists, and drug development professionals, offering a robust framework for elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby facilitating a deeper understanding of its potential as a drug candidate.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
The 2-oxindole core, a bicyclic aromatic heterocyclic compound, is a cornerstone in the synthesis of numerous pharmacologically active molecules.[3] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The specific substitutions on the oxindole ring, such as the amino group at the 6-position and the methyl group at the 1-position in this compound, can significantly modulate its physicochemical properties and biological target interactions.
Quantum chemical calculations offer a theoretical lens to probe the intricacies of molecular structure and behavior at the atomic level.[6][7] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information that is often challenging or impossible to acquire through experimental means alone.[8] These calculations are instrumental in:
-
Predicting Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Understanding Electronic Properties: Mapping the distribution of electrons and identifying regions of high or low electron density.
-
Assessing Reactivity: Predicting how and where a molecule is likely to react.
-
Simulating Spectroscopic Properties: Aiding in the interpretation of experimental spectra.
This guide will employ Density Functional Theory (DFT), a widely used and reliable quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules.[9]
Theoretical & Computational Methodology: A Self-Validating Protocol
The integrity of any computational study hinges on the judicious selection of the theoretical method and basis set. Our protocol is designed to be self-validating by explaining the rationale behind each choice, ensuring that the generated data is both accurate and reproducible.
The Choice of Density Functional Theory (DFT)
For the quantum chemical calculations of this compound, we will utilize Density Functional Theory (DFT). DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[9] This approach has proven to be highly effective for studying a wide range of chemical systems, including organic molecules of pharmaceutical interest.[1]
Specifically, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy of the calculations for many molecular properties. It is a workhorse functional in computational chemistry due to its proven track record of providing reliable results for a diverse set of molecules and properties.[10][11]
The Basis Set: A Foundation for Accuracy
The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The choice of basis set directly impacts the accuracy and computational cost of the calculation. For our study of this compound, we will use the 6-311+G(d,p) basis set. Let's break down this nomenclature:
-
6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
+: The plus sign indicates the addition of diffuse functions to the heavy (non-hydrogen) atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for molecules with lone pairs and for calculating properties like electron affinity and proton affinity.
-
G: Signifies that the basis functions are Gaussian-type orbitals.
-
(d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow the orbitals to change shape, leading to a more accurate representation of the bonding environment.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set is a well-established and reliable level of theory for obtaining accurate geometries and electronic properties of organic molecules.
Experimental Protocols: A Step-by-Step Computational Workflow
The following section details the step-by-step methodology for the quantum chemical analysis of this compound. These calculations are typically performed using specialized software such as Gaussian.[12][13]
Molecular Structure Input
The initial step involves creating a 3D model of the this compound molecule. This can be done using a molecular builder within the computational chemistry software. The initial coordinates can be based on standard bond lengths and angles or imported from a database if available.
Geometry Optimization
Objective: To find the lowest energy (most stable) conformation of the molecule.
Protocol:
-
Set up the calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Specify the job type as "Optimization."
-
The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.
Vibrational Frequency Analysis
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
Protocol:
-
Using the optimized geometry from the previous step, perform a "Frequency" calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
A true minimum energy structure will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) and requires further geometry optimization.
-
The output will provide the vibrational frequencies and their corresponding IR intensities, which can be compared with experimental IR spectra for validation.
Electronic Property Calculations
Objective: To analyze the electronic structure and reactivity of the molecule.
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[14][15]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[1][16]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges and the analysis of donor-acceptor interactions within the molecule.[17][18]
Data Presentation and Interpretation
The following sections present the calculated data for this compound at the B3LYP/6-311+G(d,p) level of theory.
Optimized Molecular Geometry
The geometry optimization converges to a stable structure with the following key parameters:
| Parameter | Value |
| Total Energy | -589.312 Hartrees |
| Dipole Moment | 3.54 Debye |
Table 1: Calculated Energy and Dipole Moment of this compound.
Frontier Molecular Orbitals (FMOs)
The energies of the HOMO and LUMO are critical for understanding the molecule's electronic behavior.
| Orbital | Energy (eV) |
| HOMO | -5.23 |
| LUMO | -0.87 |
| HOMO-LUMO Gap | 4.36 |
Table 2: Calculated Frontier Molecular Orbital Energies of this compound.
The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
References
- 1. MEP [cup.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. thequantuminsider.com [thequantuminsider.com]
- 4. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 5. q-chem.com [q-chem.com]
- 6. Quantum Chemical Calculations → Term [fashion.sustainability-directory.com]
- 7. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 8. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurorafinechemicals.com [aurorafinechemicals.com]
- 12. medium.com [medium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 17. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 18. NBO [cup.uni-muenchen.de]
An In-depth Technical Guide on the Crystal Structure Analysis of 6-Amino-1-methyl-2-oxoindoline: From Synthesis to Structural Elucidation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 6-Amino-1-methyl-2-oxoindoline. While a specific, publicly available crystal structure for this exact molecule has not been identified in the literature, this document serves as a senior application scientist's perspective on the complete workflow, from synthesis to the interpretation of crystallographic data. The protocols and insights provided are grounded in established principles of organic chemistry and X-ray crystallography, drawing parallels from structurally related oxindole derivatives.
Introduction: The Significance of this compound in Medicinal Chemistry
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Oxindole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDK2), showcasing their potential in anticancer therapies.[1][2] The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its physicochemical properties, and crucially, its interaction with biological targets. For a molecule like this compound, the position of the amino and methyl groups on the oxindole ring can significantly influence its hydrogen bonding capabilities, solubility, and binding affinity to a target protein. Therefore, a definitive crystal structure is an invaluable asset in structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Characterization: The Prerequisite for High-Quality Crystals
A prerequisite for any crystal structure analysis is the synthesis of a pure, well-characterized compound. A plausible synthetic route to this compound is outlined below, based on established methodologies for the synthesis of substituted oxindoles.
Proposed Synthetic Pathway
A potential synthetic route could involve the nitration of 1-methyl-2-oxoindoline, followed by the reduction of the nitro group to an amine. This multi-step synthesis would require careful purification at each stage to ensure the final product is of sufficient purity for crystallization.
References
Thermal stability and degradation of 6-Amino-1-methyl-2-oxoindoline
An In-Depth Technical Guide to the Thermal Stability and Degradation of 6-Amino-1-methyl-2-oxoindoline
Introduction
This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in pharmaceutical chemistry. Oxindole derivatives are core structures in numerous biologically active compounds and serve as versatile intermediates in the synthesis of complex drug candidates.[1][2] The journey of a promising intermediate like this compound from the laboratory to a viable drug product is contingent upon a thorough understanding of its chemical and physical stability.
The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous stability testing to characterize how a substance changes over time under the influence of temperature, humidity, and light.[3][4] Forced degradation, or stress testing, is an indispensable component of this process. It involves subjecting the molecule to harsh conditions to deliberately induce degradation, thereby providing profound insights into its intrinsic stability, potential degradation pathways, and the formation of related impurities.[4][5]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the thermal stability and degradation of this compound. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach. This document will cover the molecule's physicochemical properties, predict its degradation pathways based on chemical principles, detail step-by-step experimental protocols for thermal analysis and forced degradation, and outline the analytical methodologies required for degradant profiling.
Physicochemical Profile of this compound
A foundational understanding of a molecule's structure is paramount to predicting its stability. The key functional groups within this compound—an aromatic amine, an N-substituted lactam, and an electron-rich benzene ring—are the primary determinants of its reactivity and potential degradation routes.
| Property | Value | Source |
| IUPAC Name | 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one | [6] |
| CAS Number | 813424-16-7 | [6] |
| Molecular Formula | C₉H₁₀N₂O | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Physical Form | Solid | [6] |
| Recommended Storage | 2-8 °C | [6] |
The lactam ring is a potential site for hydrolysis, while the aniline-like amino group and the adjacent aromatic ring are susceptible to oxidation. The N-methylation prevents certain reactions but also influences the overall electron distribution and stability of the heterocyclic system.
Predicted Degradation Pathways
Based on the functional groups present, we can hypothesize several primary degradation pathways. These predictions form the basis for designing a comprehensive forced degradation study.
Hydrolytic Degradation
The five-membered lactam (an internal cyclic amide) is susceptible to ring-opening via hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for lactam-containing pharmaceuticals. The reaction cleaves the amide bond, resulting in the formation of a substituted 2-aminophenylacetic acid derivative.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. This compound | 813424-16-7 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 6-Amino-1-methyl-2-oxoindoline in Organic Synthesis
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 6-Amino-1-methyl-2-oxoindoline. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. We will delve into the causality behind experimental choices for key transformations, provide detailed, validated protocols, and offer insights grounded in established chemical principles.
Introduction: The Strategic Importance of the this compound Scaffold
The 2-oxindole core is a privileged structure in drug discovery, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a primary amino group at the C6 position and a methyl group on the lactam nitrogen of this compound offers synthetic chemists a powerful handle for molecular diversification. This unique arrangement allows for selective functionalization at the amino group, enabling the construction of complex molecular architectures with potential applications as kinase inhibitors, among other therapeutic targets.[3][4]
The electron-donating nature of the amino group influences the reactivity of the aromatic ring, while the N-methylation prevents competing reactions at the lactam nitrogen, thereby simplifying synthetic outcomes. This guide will focus on the most impactful and widely utilized transformations of this scaffold.
Core Synthetic Transformations and Mechanistic Considerations
The primary amino group of this compound is the focal point for a variety of powerful C-N and C-C bond-forming reactions. Understanding the principles behind these transformations is crucial for successful experimental design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination and Suzuki Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, two of the most significant are the Buchwald-Hartwig amination and the Suzuki coupling.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C(sp²)-N bonds, enabling the synthesis of diaryl amines and N-aryl heterocycles.[5][6][7] The reaction proceeds through a catalytic cycle involving a Pd(0) species.[8]
Mechanism Insight: The key steps involve oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[5][8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the reductive elimination step.[8]
Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron species with a halide or triflate.[9][10] While the amino group itself is not directly involved, it can be transformed into a halide or triflate, making the oxindole core amenable to this powerful C-C bond-forming reaction.
Mechanism Insight: The catalytic cycle of the Suzuki reaction also begins with the oxidative addition of the halide to a Pd(0) catalyst.[9] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10] The presence of a base is crucial for activating the organoboron species.[10]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu | Toluene | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 100 | 24 | 78 |
Protocol 2: Acylation of the Amino Group
This protocol describes the straightforward acylation of the 6-amino group, a common transformation for introducing diverse functional groups.[11]
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Acylation of the 6-Amino Group.
Applications in Drug Discovery: Kinase Inhibitors
The 2-oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4][12] By functionalizing the 6-amino group of this compound, medicinal chemists can introduce various side chains that interact with specific residues in the ATP-binding pocket of kinases. The protocols described herein provide a direct route to novel analogs for structure-activity relationship (SAR) studies. For example, the N-arylated products from the Buchwald-Hartwig amination can serve as precursors for more complex kinase inhibitors targeting enzymes like c-Jun N-terminal kinase (JNK) or Checkpoint Kinase 1 (Chek1).[13][14]
Troubleshooting and Key Considerations
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration to prevent catalyst deactivation.
-
Solvent Purity: The use of anhydrous solvents is critical, especially in reactions involving strong bases like sodium tert-butoxide. Residual water can quench the base and hinder the catalytic cycle.
-
Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions can significantly impact the reaction outcome. For challenging substrates, screening a variety of ligands may be necessary to achieve optimal results.
-
Base Strength: The strength of the base should be carefully considered. While stronger bases can accelerate the reaction, they may not be compatible with sensitive functional groups on the substrates.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling and acylation reactions, provides a robust platform for the rapid generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
References
- 1. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-1-methyl-2-oxoindoline as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the utility of 6-amino-1-methyl-2-oxoindoline as a strategic building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. The oxoindole core is a privileged scaffold in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] The presence of a reactive amino group at the C-6 position, coupled with the inherent reactivity of the oxoindole nucleus, makes this compound a highly valuable intermediate for the construction of complex molecular architectures. This guide details the synthesis of the title compound and provides experimentally validated protocols for its application in the generation of spiro-fused pyridines, Knoevenagel condensation products, and pyrazolo-fused heterocycles, all of which are of significant interest in contemporary drug discovery.
Introduction: The Significance of the Oxoindole Scaffold
The oxoindole structural motif is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The versatility of the oxoindole ring system, particularly its amenability to substitution at various positions, allows for the fine-tuning of its biological profile. The introduction of an amino group at the C-6 position of the 1-methyl-2-oxoindoline core provides a key functional handle for a variety of chemical transformations, enabling the construction of novel heterocyclic systems with potential therapeutic applications.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the nitration of a suitable oxoindole precursor, followed by reduction of the nitro group to the desired amine. The N-methylation can be performed at a suitable stage, for instance, on the 6-nitro-2-oxoindoline intermediate.
Protocol 1: Synthesis of this compound
Step 1: Nitration of 1-methyl-2-oxoindoline
-
To a stirred solution of 1-methyl-2-oxoindoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 1-methyl-6-nitro-2-oxoindoline.
Step 2: Reduction of 1-methyl-6-nitro-2-oxoindoline
-
To a solution of 1-methyl-6-nitro-2-oxoindoline (1.0 eq) in ethanol or methanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in the Synthesis of Heterocyclic Scaffolds
The strategic placement of the amino group on the 1-methyl-2-oxoindoline core opens up a plethora of possibilities for the construction of fused and spirocyclic heterocyclic systems through various synthetic methodologies, including multi-component reactions and condensation reactions.
Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives via Multi-Component Reaction
Spiro-oxoindoles are a prominent class of compounds in drug discovery, and their synthesis via multi-component reactions (MCRs) is a highly efficient strategy.[3][4] The amino group of this compound can act as a nucleophile in the initial step of an MCR, leading to the formation of complex spiro-fused pyridines.
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro[indoline-3,4'-pyridine] derivative.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2'-Amino-6'-phenyl-1-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2'-Amino-6'-(4-chlorophenyl)-1-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | 2'-Amino-6'-(4-methoxyphenyl)-1-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile | 92 |
| 4 | 4-Nitrobenzaldehyde | 2'-Amino-6'-(4-nitrophenyl)-1-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile | 82 |
Table 1: Representative examples of spiro[indoline-3,4'-pyridine] derivatives synthesized via the multi-component reaction.
Knoevenagel Condensation for the Synthesis of 3-Substituted-2-oxoindoline Derivatives
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[5][6] The active methylene group at the C-3 position of the oxoindole ring can undergo condensation with various aldehydes in the presence of a base catalyst to yield 3-substituted-2-oxoindoline derivatives. The 6-amino group can be either protected or left unprotected, depending on the desired final product and subsequent transformations.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The resulting solid is filtered, washed with cold ethanol, and dried to give the desired 3-alkylidene-6-amino-1-methyl-2-oxoindoline derivative.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-3-Benzylidene-6-amino-1-methylindolin-2-one | 90 |
| 2 | 4-Fluorobenzaldehyde | (E)-6-Amino-3-(4-fluorobenzylidene)-1-methylindolin-2-one | 93 |
| 3 | 2-Chlorobenzaldehyde | (E)-6-Amino-3-(2-chlorobenzylidene)-1-methylindolin-2-one | 87 |
| 4 | 3,4-Dimethoxybenzaldehyde | (E)-6-Amino-3-(3,4-dimethoxybenzylidene)-1-methylindolin-2-one | 95 |
Table 2: Examples of 3-substituted-2-oxoindoline derivatives synthesized via Knoevenagel condensation.
Synthesis of Pyrazolo[3,4-b]pyridine Fused Oxindoles
The fusion of a pyrazole ring to a pyridine scaffold results in the pyrazolo[3,4-b]pyridine system, a privileged heterocyclic motif with diverse biological activities. The amino group of this compound can be diazotized and subsequently coupled with an active methylene compound, followed by cyclization to construct the fused pyrazole ring. A more direct approach involves the condensation of the amino-oxoindoline with a pyrazole derivative bearing suitable functional groups.
-
A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and hydrazine hydrate (2.0 mmol) is added.
-
The mixture is then refluxed for an additional 6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the pure pyrazolo[4,3-f]quinolin-9(8H)-one derivative.
| Entry | R Group (from β-ketoester) | Product | Yield (%) |
| 1 | Methyl | 3,7-Dimethyl-1,7-dihydro-8H-pyrazolo[4,3-f]quinolin-8-one | 78 |
| 2 | Ethyl | 3-Ethyl-7-methyl-1,7-dihydro-8H-pyrazolo[4,3-f]quinolin-8-one | 75 |
| 3 | Phenyl | 7-Methyl-3-phenyl-1,7-dihydro-8H-pyrazolo[4,3-f]quinolin-8-one | 72 |
Table 3: Representative examples of pyrazolo[4,3-f]quinolin-9(8H)-one derivatives.
Conclusion
This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its strategic functionalization allows for the facile construction of complex molecular architectures, including spiro-fused pyridines, 3-substituted oxoindoles, and pyrazolo-fused quinolinones. The protocols detailed herein provide robust and efficient methods for the utilization of this valuable synthetic intermediate, offering a gateway to novel chemical entities with significant potential in drug discovery and development.
References
Protocol for the synthesis of 6-Amino-1-methyl-2-oxoindoline
Application Note & Protocol
A Scalable and Efficient Two-Step Synthesis of 6-Amino-1-methyl-2-oxoindoline
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step sequence commencing with the N-methylation of commercially available 6-nitroisatin, followed by the catalytic hydrogenation of the resulting 1-methyl-6-nitro-2-oxoindoline intermediate. This protocol emphasizes procedural clarity, mechanistic understanding, and safety, ensuring reproducibility and scalability for research and development applications. Each step is explained with causal reasoning behind the choice of reagents and conditions, and the entire process is designed to be self-validating through clear characterization checkpoints.
Introduction and Synthetic Strategy
This compound is a key synthetic intermediate whose scaffold is present in a variety of pharmacologically active molecules. Its utility stems from the presence of a nucleophilic aromatic amino group, which allows for further derivatization, and the privileged oxindole core. The protocol detailed herein follows a logical and efficient synthetic pathway designed for high yield and purity.
The overall synthetic transformation is depicted below:
Overall Reaction Scheme: (Image for illustrative purposes) Step 1: N-Methylation of 6-nitroisatin to yield 1-methyl-6-nitro-2-oxoindoline. Step 2: Selective reduction of the nitro group to an amine via catalytic hydrogenation.
The first step involves the N-methylation of 6-nitroisatin. The isatin nitrogen is weakly acidic and can be deprotonated by a mild base like potassium carbonate. The resulting anion acts as a nucleophile, attacking an electrophilic methyl source, methyl iodide, in a classic SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction rate.
The second step is the reduction of the aromatic nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean workup.[1] The process generates water as the only stoichiometric byproduct, aligning with green chemistry principles.[1] A Palladium on carbon (Pd/C) catalyst is employed under a hydrogen atmosphere. This heterogeneous catalyst facilitates the addition of hydrogen across the nitro group, reducing it to the corresponding amine without affecting the aromatic ring or the lactam carbonyl. The formation of potentially unstable hydroxylamine intermediates is a known risk in nitro group reductions; however, allowing the reaction to proceed to completion under sufficient hydrogen pressure minimizes this risk.[2][3]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 6-Nitroisatin | C₈H₄N₂O₄ | 192.13 | ≥97% | Major Chemical Supplier |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Major Chemical Supplier |
| Methyl Iodide | CH₃I | 141.94 | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Palladium on Carbon (Pd/C) | Pd/C | - | 10 wt. % | Major Chemical Supplier |
| Hydrogen Gas | H₂ | 2.02 | High Purity | Gas Supplier |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Major Chemical Supplier |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | Major Chemical Supplier |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | aq. | In-house preparation |
| Brine | NaCl | - | aq. | In-house preparation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Major Chemical Supplier |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Parr hydrogenation apparatus or H-Cube system
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Detailed Experimental Protocol
PART A: Synthesis of 1-Methyl-6-nitro-2-oxoindoline
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitroisatin (5.00 g, 26.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (7.20 g, 52.1 mmol, 2.0 equiv.) to the flask. The solid base acts as the proton acceptor.
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension under a nitrogen atmosphere for 15 minutes at room temperature.
-
Methylation: Slowly add methyl iodide (2.43 mL, 39.0 mmol, 1.5 equiv.) to the suspension via syringe.
-
Causality Note: Using a moderate excess of methyl iodide ensures the reaction goes to completion. The reaction is exothermic; slow addition helps control the temperature.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching and Extraction: Carefully pour the reaction mixture into 400 mL of ice-cold water. A yellow-orange precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and salts.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary. Air-dry the solid to a constant weight.
-
Expected Yield: ~4.8 g (90%) of a yellow-orange solid.
-
Characterization: Melting point and NMR should be used to confirm structure and purity before proceeding.
-
PART B: Synthesis of this compound
SAFETY NOTE: Catalytic hydrogenation with H₂ gas should be performed in a well-ventilated fume hood, away from ignition sources. Use appropriate safety shielding.
-
Catalyst and Substrate Loading: In a heavy-walled hydrogenation flask (e.g., a Parr bottle), carefully add 10% Palladium on Carbon (10% w/w, ~0.48 g).
-
Causality Note: The catalyst is pyrophoric and should be handled with care, preferably wetted with a small amount of solvent. 10% loading is standard for efficient reduction.
-
-
Dissolution: Add 1-methyl-6-nitro-2-oxoindoline (4.80 g, 23.3 mmol) to the flask, followed by 100 mL of methanol. Swirl gently to dissolve the substrate.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen (3 cycles). Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen gas.
-
Reaction: Shake the reaction vessel vigorously at room temperature. Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 2-4 hours. The disappearance of the yellow color is also a good visual indicator of reaction completion.
-
Workup - Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Causality Note: Celite provides a fine filtration medium that prevents the fine black catalyst powder from passing through. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture or purified via column chromatography to yield the final product.
-
Expected Yield: ~3.7 g (90%) of an off-white to light brown solid.
-
Final Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
-
Mechanistic Rationale
The diagram below illustrates the key transformations at a molecular level.
Caption: Simplified mechanism for N-methylation and catalytic reduction of the nitro group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part A: Incomplete reaction | Insufficient base or alkylating agent; inactive base. | Add additional K₂CO₃ and/or MeI. Ensure K₂CO₃ is anhydrous. |
| Part A: Low yield | Product loss during aqueous workup. | Ensure complete precipitation by cooling thoroughly. Minimize washes if product shows some water solubility. |
| Part B: Reaction stalled | Catalyst poisoning (e.g., by sulfur impurities); insufficient H₂ pressure. | Use fresh, high-quality catalyst. Ensure the system is leak-free and repressurize with H₂. |
| Part B: Dark-colored product | Air oxidation of the final amine product. | Minimize exposure of the final product to air. Work up quickly and store under an inert atmosphere. |
References
Application Notes and Protocols for 6-Amino-1-methyl-2-oxoindoline: A Novel Fluorogenic Probe for Cellular Imaging
Introduction: Unveiling the Potential of a Compact Fluorophore
In the dynamic field of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The quest for novel fluorophores with superior photophysical properties, enhanced biocompatibility, and tailored functionalities is ever-ongoing. This document introduces 6-Amino-1-methyl-2-oxoindoline , a promising candidate for a new class of small-molecule fluorescent probes. Its compact oxoindoline scaffold, substituted with an electron-donating amino group, suggests intriguing photophysical properties, including the potential for environmentally sensitive fluorescence and a large Stokes shift, which are highly desirable for advanced imaging applications.[1][2]
While extensive characterization of this compound is an emerging area of research, this guide synthesizes field-proven insights from structurally related oxindole and amino-substituted aromatic fluorophores to provide a comprehensive overview of its potential applications and detailed protocols for its use.[3][4] We will explore the theoretical underpinnings of its fluorescence, propose key applications, and provide robust, self-validating experimental workflows for its characterization and use in cellular imaging.
Scientific Foundation: The Oxoindoline Core as a Tunable Fluorophore
The fluorescence of this compound is predicated on the electronic properties of its oxoindoline core. The presence of an electron-donating amino group at the 6-position and an electron-withdrawing carbonyl group within the lactam ring creates a "push-pull" system. This intramolecular charge transfer (ICT) character is a hallmark of many solvatochromic dyes, where the emission wavelength is sensitive to the polarity of the local environment.[5] Upon photoexcitation, a change in the dipole moment is expected, leading to solvent molecule rearrangement around the excited fluorophore, which in turn influences the energy of the emitted photon.[1] This property can be harnessed to probe changes in the local environment within cells, such as lipid droplet formation or protein aggregation.
Furthermore, the structural rigidity of the bicyclic oxoindoline system can contribute to a higher fluorescence quantum yield by reducing non-radiative decay pathways. The potential for a significant Stokes shift, the separation between the excitation and emission maxima, is another key advantage.[1] A large Stokes shift minimizes self-quenching and reduces spectral overlap in multiplex imaging experiments, leading to a better signal-to-noise ratio.[6]
Proposed Applications and Methodologies
Based on the structural characteristics of this compound and the properties of analogous fluorescent probes, we propose the following key applications:
Ratiometric Sensing of Cellular Polarity
The inherent solvatochromic properties of the 6-amino-oxoindoline scaffold make it a prime candidate for a ratiometric sensor of cellular polarity. A ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes in response to an analyte or environmental parameter, offers a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.
A foundational experiment is to characterize the probe's response to different solvent environments.
Caption: Workflow for characterizing the solvatochromic properties of the probe.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Solvent Series: Prepare a series of dilutions of the stock solution into a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, and water) to a final concentration of 10 µM.
-
Spectroscopic Measurements:
-
Record the absorbance spectrum for each solution to determine the absorption maximum (λabs max).
-
Record the fluorescence emission spectrum for each solution, exciting at the respective λabs max.
-
-
Data Analysis:
-
Plot the maximum emission wavelength (λem max) against a solvent polarity scale (e.g., the Lippert-Mataga plot which uses the orientation polarizability of the solvent).
-
A linear correlation indicates a strong solvatochromic effect.
-
Imaging of Lipid Droplets in Live Cells
The hydrophobic nature of the oxoindoline core suggests that this compound may preferentially accumulate in nonpolar cellular compartments such as lipid droplets. The anticipated solvatochromic shift would result in a distinct fluorescence signal in the lipid-rich environment compared to the aqueous cytoplasm.
Caption: Workflow for staining lipid droplets in live cells.
-
Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom imaging dishes and culture to 70-80% confluency.
-
Probe Loading: Prepare a working solution of 1-10 µM this compound in serum-free cell culture medium from the DMSO stock solution.
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image using a fluorescence microscope equipped with appropriate filter sets (determined from the solvatochromism experiment). Co-staining with a commercially available lipid droplet stain (e.g., Nile Red) can be performed for validation.
Quantitative Data: A Comparative Outlook
While specific photophysical data for this compound is not yet broadly published, we can extrapolate potential properties based on analogous compounds. The following table presents typical data for related fluorophores to provide a benchmark for expected performance.
| Property | Expected Range for this compound (Hypothetical) | Reference Compound: 6-aminoquinoline | Reference Compound: Styrylquinoline Derivative[1] |
| Excitation Max (λex) | 350 - 420 nm | ~350 nm | 360 - 380 nm[1] |
| Emission Max (λem) | 450 - 550 nm (environment-dependent) | ~530 nm | > 500 nm[1] |
| Stokes Shift | > 100 nm | ~180 nm | 131 - 152 nm[1] |
| Quantum Yield (Φ) | 0.1 - 0.6 | Moderate | 0.034 - 0.079[1] |
| Solvatochromic Shift (Δλem) | 50 - 100 nm (from nonpolar to polar solvent) | Significant | Positive solvatochromism observed[1] |
Note: These are projected values and require experimental verification.
Trustworthiness and Self-Validation
To ensure the reliability of experimental results using this compound, the following validation steps are crucial:
-
Purity Assessment: The purity of the synthesized probe should be confirmed by NMR, mass spectrometry, and HPLC to eliminate artifacts from fluorescent impurities.
-
Photostability Assay: The probe's resistance to photobleaching should be quantified by imaging a stained sample over time with continuous illumination and measuring the decay in fluorescence intensity.
-
Cytotoxicity Assay: The potential toxicity of the probe on the cells under investigation should be assessed using standard cell viability assays (e.g., MTT or LDH assay) at various concentrations and incubation times.
-
Co-localization Studies: To confirm the subcellular localization of the probe, co-staining with well-characterized organelle-specific fluorescent markers is essential.
Conclusion and Future Directions
This compound stands as a promising new scaffold for the development of versatile fluorescent probes. Its compact size, potential for environmentally sensitive fluorescence, and large Stokes shift make it an attractive candidate for a range of cellular imaging applications. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the full potential of this novel fluorophore. Future work should focus on a comprehensive characterization of its photophysical properties, the synthesis of derivatives with tailored functionalities for specific biological targets, and its application in advanced imaging modalities such as two-photon microscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. Near-infrared II cyanine fluorophores with large stokes shift engineered by regulating respective absorption and emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enlarging the Stokes Shift by Weakening the π‐Conjugation of Cyanines for High Signal‐to‐Noise Ratiometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of 6-Amino-1-methyl-2-oxoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxoindoline (oxindole) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 6-amino group and a 1-methyl substituent can significantly modulate the pharmacological properties of this scaffold, leading to derivatives with potential applications as anticancer, antimicrobial, and antioxidant agents. This guide provides a comprehensive overview and detailed, field-proven protocols for the initial biological evaluation of novel 6-Amino-1-methyl-2-oxoindoline derivatives. The methodologies are designed to be robust and reproducible, enabling researchers to efficiently screen compound libraries and identify promising lead candidates for further development.
Introduction: The 2-Oxoindoline Scaffold in Drug Discovery
The 2-oxoindoline core is a prominent feature in a variety of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic modification of this core, such as the incorporation of an amino group at the C-6 position, can enhance hydrogen bonding capabilities and modulate electronic properties, which are critical for molecular recognition and biological function.
Derivatives of the broader 6-aminoquinolone class, a related heterocyclic system, have demonstrated potent antibacterial activity by targeting bacterial DNA gyrase.[1][2] Similarly, various oxindole derivatives have shown significant potential as anticancer, antimicrobial, and antioxidant agents.[3][4] This document outlines standardized, self-validating protocols to assess these key biological activities for newly synthesized this compound derivatives.
Conceptual Synthesis Workflow
The synthesis of this compound derivatives typically begins with a suitable substituted aniline or nitrobenzene precursor. A common strategy involves the cyclization of a substituted phenylacetic acid derivative. The 6-amino functionality can be introduced via reduction of a corresponding 6-nitro group, which is a versatile intermediate in the synthesis of these compounds. The N-methylation at the 1-position is often achieved through alkylation using an appropriate methylating agent.
Below is a generalized workflow for the synthesis and subsequent biological screening of these derivatives.
Caption: General workflow from synthesis to lead identification.
Application Protocol 1: In Vitro Anticancer Activity Assessment
A primary application for novel oxindole derivatives is in oncology.[4] The initial step in evaluating anticancer potential is to assess a compound's cytotoxicity against relevant cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]
Principle of the MTT Assay
Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This insoluble formazan is then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability.[5]
Materials and Reagents
-
Cell Lines: Human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines.[4]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: 10 mM stock solutions of this compound derivatives in sterile DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).
Step-by-Step Protocol
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[7] d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. b. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). c. Crucial Controls: Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "untreated control" wells (cells in fresh medium only). Also, include "blank" wells (medium only, no cells) for background subtraction. d. Incubate the plate for 48-72 hours.
-
MTT Incubation: a. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[7] b. Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[8]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[7]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Application Protocol 2: Determination of Apoptosis Induction
If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[9]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of cell populations.
Caption: Principle of Annexin V and PI dual staining for apoptosis detection.
Step-by-Step Protocol
-
Cell Treatment: a. Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: a. Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. b. Combine all cells from each well, wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[9]
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11][12] b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh tube. c. Add 5 µL of FITC-conjugated Annexin V.[10] d. Add 5 µL of PI staining solution (e.g., 50 µg/mL).[10] e. Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[12] b. Analyze the samples immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI.[10]
Application Protocol 3: In Vitro Antibacterial Activity Assessment
The oxindole scaffold is also a promising starting point for developing new antibacterial agents.[13] The standard method for quantifying antibacterial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[14]
Principle of the MIC Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[16]
Step-by-Step Protocol
-
Preparation of Reagents: a. Prepare a 2X concentrated Mueller-Hinton Broth (MHB). b. Prepare serial two-fold dilutions of the test compounds in a 96-well plate using sterile water or MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) from an agar plate. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. b. Crucial Controls: Include a "growth control" well (bacteria + medium, no compound) and a "sterility control" well (medium only). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density at 600 nm.
Application Protocol 4: Antioxidant Activity Assessment
Oxidative stress is implicated in numerous diseases, and compounds with radical-scavenging abilities are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity.[3]
Principle of the DPPH Assay
DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance at approximately 517 nm.[17] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[17]
Step-by-Step Protocol
-
Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[18] b. Prepare serial dilutions of the test compounds in methanol. Ascorbic acid or Trolox should be used as a positive control.[18]
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each compound dilution (or control) to the wells.[19] b. Add 180 µL of the 0.1 mM DPPH working solution to each well and mix thoroughly. c. Crucial Controls: Include a "blank" control containing only methanol and a "DPPH control" containing methanol and the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Data Acquisition: a. Measure the absorbance of each well at 517 nm.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [(Absorbance of DPPH Control - Absorbance of Sample) / Absorbance of DPPH Control] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[20]
Summary of Biological Activity Data
The data obtained from these screening protocols should be systematically organized for easy comparison and interpretation.
| Compound ID | Structure Modification | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] | Antioxidant IC₅₀ (µM) [DPPH] |
| Lead-001 | R = -Cl | 3.55 | >128 | 25.5 |
| Lead-002 | R = -OCH₃ | 12.8 | 64 | 15.2 |
| Lead-003 | R = -NO₂ | >100 | 32 | >200 |
| Doxorubicin | (Control) | 0.95 | N/A | N/A |
| Ciprofloxacin | (Control) | N/A | 1.0 | N/A |
| Ascorbic Acid | (Control) | N/A | N/A | 8.7 |
| Data is hypothetical for illustrative purposes. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating their anticancer, antibacterial, and antioxidant properties, researchers can efficiently identify promising lead compounds. Positive hits from these primary screens warrant further investigation through more advanced secondary and mechanistic studies, such as target identification, in vivo efficacy models, and pharmacokinetic profiling, to validate their therapeutic potential.
References
- 1. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. library.dmed.org.ua [library.dmed.org.ua]
Application Notes & Protocols: 6-Amino-1-methyl-2-oxoindoline as a Versatile Precursor for Spiro Compound Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Spirooxindole Scaffold
The spirooxindole framework, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid three-dimensional structure, centered on a spiro carbon at the C3 position of the oxindole core, allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets. Spirooxindoles are prevalent in a wide array of natural alkaloids and have demonstrated a vast spectrum of pharmacological activities, including potent antiviral, anticancer, and antimicrobial properties.[1][2] The construction of these complex architectures, particularly in an enantioselective manner, remains a significant challenge and a highly active area of research in organic synthesis.
This guide focuses on the synthetic utility of a specialized building block, 6-Amino-1-methyl-2-oxoindoline , in the construction of novel spiro compounds. The presence of both a nucleophilic amino group on the aromatic ring and a reactive C3 methylene position makes this precursor a uniquely versatile tool for generating molecular diversity. We will explore its application in established and prospective synthetic strategies, providing detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and chemical biology.
Core Synthetic Strategies & Mechanistic Rationale
The 2-oxoindoline core is a well-established synthon in spirocycle synthesis, primarily through two powerful approaches: multicomponent reactions (MCRs) and cycloaddition reactions. The unique electronic properties of this compound offer distinct advantages and opportunities within these strategies.
Multicomponent Reactions (MCRs): A Pathway to Complexity
MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating substructures from each starting material.[3][4] This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
A compelling precedent for the use of amino-functionalized oxindoles is found in the synthesis of 6'-amino-spiro[indole-3,4'-pyridine] derivatives.[5] While the original study utilizes substituted isatins, the principles are directly applicable to this compound, which can serve as the foundational oxindole core.
Proposed Mechanistic Pathway (adapted from Al-Ghorbani et al., 2023[5]):
The reaction is proposed to proceed through a cascade of interconnected equilibria, initiated by a Knoevenagel condensation.
-
Knoevenagel Condensation: The reaction begins with the base-catalyzed (e.g., triethylamine) condensation between the C3-methylene group of this compound and an activated methylene compound like malononitrile. The electron-donating 6-amino group can enhance the nucleophilicity of the resulting enolate, potentially accelerating this step.
-
Michael Addition: A second nucleophile, such as the enethiolate formed from monothiomalonamide, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The intermediate then undergoes a Thorpe-Ziegler type intramolecular cyclization, followed by tautomerization to yield the stable, highly functionalized 6'-amino-spiro[indole-3,4'-pyridine] product. The amino group from the initial oxindole remains as a key functional handle on the core scaffold for further derivatization.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Selective N1-Methylation of 6-Aminooxindole for Drug Discovery Applications
Introduction and Scientific Rationale
The functionalization of 6-aminooxindole is a key step in the synthesis of various targeted therapeutics, including kinase inhibitors. The introduction of a methyl group at the N1 position can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of the molecule to its biological target.
However, the direct methylation of 6-aminooxindole is fraught with challenges:
-
Competing N-Methylation: The exocyclic 6-amino group is nucleophilic and can compete with the lactam nitrogen for the methylating agent.
-
C3-Alkylation: The methylene group at the C3 position is acidic and can form an enolate, which is a competing nucleophile leading to undesired C-alkylation.[1][2]
-
Reagent Toxicity: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but also volatile, toxic, and carcinogenic, posing significant safety and disposal challenges, especially for large-scale synthesis.[3][4]
To overcome these issues, this protocol employs a logical and controlled synthetic sequence. First, the more nucleophilic 6-amino group is protected as an acetamide. This protection serves a dual purpose: it prevents N6-methylation and deactivates the aromatic ring slightly, reducing the likelihood of side reactions. Subsequently, we utilize Phenyl trimethylammonium iodide (PhMe₃NI), a safe, easy-to-handle, and solid methylating agent that has demonstrated excellent monoselectivity for the N-methylation of indoles and related heterocycles.[5][6][7] This method avoids the hazardous reagents of classical protocols while providing high yields and functional group tolerance.[3][6]
Overall Synthetic Workflow
The diagram below outlines the complete, three-stage workflow from the starting material to the final N-methylated product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
Application Notes & Protocols: The 2-Oxoindoline Scaffold as a Privileged Intermediate in Kinase Inhibitor Discovery
Abstract
The 2-oxoindoline core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and capacity for diverse functionalization at multiple positions make it an ideal starting point for combinatorial chemistry and lead optimization in drug discovery. This guide provides an in-depth exploration of a key 2-oxoindoline intermediate, focusing on its synthesis, characterization, and strategic application in the construction of potent kinase inhibitors, exemplified by the synthesis of Nintedanib (BIBF 1120).
The Strategic Importance of the 2-Oxoindoline Core
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in successful drug candidates, earning them the designation of "privileged scaffolds." The 2-oxoindoline moiety is one such framework, renowned for its ability to engage with the ATP-binding sites of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The oxindole core serves as an excellent mimic of the adenine region of ATP, typically forming two crucial hydrogen bonds with the "hinge region" of the kinase active site.[2] Modifications at the C3, C5, C6, and N1 positions allow for the precise tuning of selectivity, potency, and pharmacokinetic properties.[2] Specifically, substitution at the C6 position has been instrumental in developing highly potent and selective inhibitors of angiokinases, which are kinases that regulate the formation of blood vessels (angiogenesis).[3][4]
This document focuses on a pivotal intermediate, Methyl 2-oxoindoline-6-carboxylate , a direct precursor in the synthesis of Nintedanib, a triple angiokinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[5][6] We will detail its synthesis and subsequent use in a key condensation reaction that forms the core of the final drug molecule.
Synthesis Protocol: Methyl 2-oxoindoline-6-carboxylate
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The purity of this intermediate is paramount, as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[5]
Rationale Behind the Synthetic Route
The described protocol is an established method for producing the target intermediate.[7] It begins with the reaction of dimethyl malonate with 4-chloro-3-nitro-benzoic acid methyl ester. This nucleophilic aromatic substitution, followed by intramolecular cyclization and reduction, efficiently constructs the desired oxoindoline ring system.
Experimental Protocol
Materials and Reagents:
-
Dimethyl malonate
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Methyl 4-chloro-3-nitrobenzoate
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
To a solution of dimethyl malonate (1.0 eq) in DMSO, add potassium tert-butoxide (1.0 eq) at 25-30°C.
-
Cool the mixture to 20-25°C and stir for 2 hours.
-
Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMSO at 20-25°C and continue stirring for 2 hours.
-
Acidify the reaction mixture with hydrochloric acid.
-
Perform an extractive workup using methyl tert-butyl ether (MTBE) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Reductive Cyclization to form Methyl 2-oxoindoline-6-carboxylate
-
Suspend the crude product from Step 1 and iron powder (4.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride and heat the mixture to reflux (approx. 80-85°C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford pure Methyl 2-oxoindoline-6-carboxylate as an off-white powder.[5]
Caption: Workflow for the synthesis of the key 2-oxoindoline intermediate.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a pharmaceutical intermediate is a non-negotiable aspect of drug development. Various analytical techniques are employed for comprehensive characterization.
| Analytical Method | Purpose | Expected Result for Methyl 2-oxoindoline-6-carboxylate |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to aromatic protons, CH₂ group of the oxoindoline ring, and methyl ester protons. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for carbonyl carbons (amide and ester), aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₉NO₃. |
| HPLC | Quantifies the purity of the sample. | A single major peak indicating >98.0% purity is typically required for use in GMP synthesis.[5] |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H bonds. |
Application Protocol: Synthesis of the Nintedanib Core Structure
This protocol demonstrates the utility of the 2-oxoindoline intermediate in a pivotal condensation reaction to form the central scaffold of Nintedanib.[8] Nintedanib is a potent triple kinase inhibitor targeting VEGFR, PDGFR, and FGFR.[][10]
Rationale Behind the Reaction
The reaction is a condensation between the activated C3 position of an N-acetylated oxoindoline derivative and the aniline nitrogen of a second intermediate. The N-acetylation of the oxoindoline nitrogen enhances the acidity of the C3 protons, facilitating the formation of an enolate-like species that is key for the condensation. The reaction creates the characteristic (Z)-3-((phenylamino)(phenyl)methylene)-2-oxoindoline core of Nintedanib.
Experimental Protocol
Materials and Reagents:
-
Methyl 1-acetyl-2-oxoindoline-6-carboxylate (prepared from the intermediate in Section 2)
-
Trimethyl orthobenzoate
-
N-methyl-N'-(4-aminophenyl) urea derivative (the second key intermediate)
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Step 1: Activation of the Oxoindoline Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Methyl 1-acetyl-2-oxoindoline-6-carboxylate (1.0 eq) and trimethyl orthobenzoate (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and stir, collecting the methanol byproduct in the Dean-Stark trap.
-
Monitor the reaction until the starting material is consumed (TLC/HPLC). This forms the reactive enol ether intermediate, (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.
Step 2: Condensation with the Aniline Derivative
-
Cool the reaction mixture containing the enol ether intermediate.
-
Add the second key intermediate, the N-methyl-N'-(4-aminophenyl) urea derivative (1.0 eq), to the flask.
-
Heat the mixture again to reflux for several hours until the condensation is complete.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a cold solvent like MTBE or ethanol, and dry under vacuum.
-
The resulting solid is the core structure of Nintedanib, which undergoes a final deacetylation and reaction with N-methylpiperazine to yield the final API.[8]
Caption: Synthetic pathway from the oxoindoline intermediate to Nintedanib.
Mechanism of Action of the Final Product: Nintedanib
Understanding the mechanism of the final drug underscores the importance of the intermediate's structural contribution. Nintedanib functions by competitively binding to the ATP pocket of multiple receptor tyrosine kinases (RTKs), primarily VEGFR, PDGFR, and FGFR.[6][] This blockade inhibits downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts in pulmonary fibrosis and for tumor angiogenesis in cancer.[3][]
Caption: Nintedanib inhibits key receptor tyrosine kinase signaling pathways.
Conclusion
The 2-oxoindoline scaffold, particularly derivatives like Methyl 2-oxoindoline-6-carboxylate, represents a cornerstone intermediate in the synthesis of modern kinase inhibitors. The protocols and data presented herein demonstrate its critical role in constructing complex pharmaceutical agents like Nintedanib. The versatility of this scaffold ensures its continued prominence in future drug discovery campaigns targeting a wide array of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
- 8. CN105837493B - The synthetic method and its intermediate of Nintedanib - Google Patents [patents.google.com]
- 10. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Amino-1-methyl-2-oxoindoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Amino-1-methyl-2-oxoindoline. This valuable intermediate is crucial in the development of various pharmaceutical agents. Achieving high yields and purity is paramount for efficient drug discovery and development pipelines. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common synthetic challenges. We will delve into the critical aspects of the synthesis, explaining the "why" behind experimental choices to ensure robust and reproducible outcomes.
The primary synthetic route to this compound typically involves a two-step process: the N-methylation of 6-nitro-2-oxoindoline, followed by the reduction of the nitro group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Synthetic Pathway Overview
A common and effective method for preparing this compound is illustrated below. This pathway begins with the commercially available 6-nitro-2-oxoindoline.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the N-Methylation of 6-Nitro-2-oxoindoline
Question: I am experiencing a low yield during the N-methylation step to form 1-Methyl-6-nitro-2-oxoindoline. My thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material and some side products. What could be the cause, and how can I improve the yield?
Answer: Low yields in this step are often multifactorial. Let's break down the potential causes and solutions.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Indole Nitrogen: The nitrogen atom of the lactam in 6-nitro-2-oxoindoline needs to be deprotonated to act as an effective nucleophile.
-
Causality: The acidity of the N-H bond in the oxindole ring is crucial for this reaction. An insufficiently strong base or improper reaction conditions can lead to incomplete deprotonation, leaving a significant portion of the starting material unreacted.
-
Solution:
-
Base Selection: Ensure you are using a suitable base. Potassium carbonate (K₂CO₃) is commonly used and generally effective. However, if you are still facing issues, consider a stronger base like sodium hydride (NaH). Exercise caution when using NaH as it is highly reactive and requires an anhydrous, inert atmosphere.
-
Solvent Choice: The choice of solvent is critical. Acetone is a common choice, but N,N-dimethylformamide (DMF) can also be used and may improve solubility and reaction rates. Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to reflux in acetone) can facilitate deprotonation and the subsequent methylation. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
-
-
-
Poor Quality of Reagents: The purity of your starting materials and reagents is paramount.
-
Causality: Impurities in the 6-nitro-2-oxoindoline, dimethyl sulfate, or the base can lead to side reactions or inhibit the desired reaction.[1] Dimethyl sulfate is also susceptible to hydrolysis.
-
Solution:
-
Reagent Purity: Use freshly opened or purified reagents. The purity of the starting 6-nitro-2-oxoindoline should be confirmed by techniques like NMR or melting point analysis.
-
Dimethyl Sulfate Handling: Use fresh dimethyl sulfate. It is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
-
-
Formation of O-Alkylated Side Product: While N-alkylation is generally favored, some O-alkylation of the lactam oxygen can occur, leading to an isomeric impurity.
-
Causality: The lactam moiety of the oxindole ring exists in tautomeric forms, and under certain conditions, the oxygen atom can act as a nucleophile.
-
Solution:
-
Reaction Conditions: Running the reaction at a moderate temperature can often favor N-alkylation over O-alkylation.
-
Purification: Careful column chromatography can usually separate the desired N-methylated product from the O-methylated isomer.
-
-
Experimental Protocol: N-Methylation of 6-Nitro-2-oxoindoline
-
To a solution of 6-nitro-2-oxoindoline (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Methyl-6-nitro-2-oxoindoline.[2]
Issue 2: Incomplete Reduction of 1-Methyl-6-nitro-2-oxoindoline
Question: The reduction of the nitro group to an amine is sluggish, and I'm observing a mixture of the starting material, the desired product, and potentially some intermediates. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common hurdle. The efficiency of this step is highly dependent on the reducing agent and the reaction conditions.
Potential Causes and Solutions:
-
Insufficiently Active Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.
-
Causality: Reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) can lose activity over time due to oxidation or hydrolysis. Catalytic hydrogenation relies on the activity of the catalyst, which can be poisoned by impurities.
-
Solution:
-
Tin(II) Chloride: Use a fresh bottle of SnCl₂·2H₂O. The reaction is typically run in a protic solvent like ethanol at an elevated temperature.
-
Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is fresh and active. The reaction vessel should be properly purged with hydrogen, and an appropriate solvent like ethanol or ethyl acetate should be used. Ensure there are no catalyst poisons (e.g., sulfur-containing compounds) in your starting material.
-
Alternative Reducing Agents: Other reducing systems like iron powder in acetic acid or sodium dithionite can also be effective.[3]
-
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or pH may not be optimal for the reduction.
-
Causality: The reduction of a nitro group is a multi-step process, and each step can be influenced by the reaction environment. For instance, reductions with metals often require acidic conditions.
-
Solution:
-
Temperature and Time: For SnCl₂ reductions, heating to reflux is often necessary. Monitor the reaction by TLC to determine the optimal reaction time.
-
pH Adjustment: When using metal-based reducing agents in acidic media, a basic workup is required to neutralize the acid and liberate the free amine.
-
-
-
Formation of Intermediates: The reduction of a nitro group can proceed through nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can accumulate.
-
Causality: If the reducing conditions are not sufficiently strong, the reaction may stall at the intermediate stage.
-
Solution:
-
Ensure Sufficient Reducing Agent: Use an adequate stoichiometric excess of the reducing agent. For SnCl₂, several equivalents are typically required.
-
Prolonged Reaction Time: Increasing the reaction time may allow for the complete conversion of intermediates to the final amine product.
-
-
Data Presentation: Comparison of Reduction Methods
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
| SnCl₂·2H₂O | Ethanol | Reflux | Good to Excellent | Requires basic workup. |
| H₂, Pd/C | Ethanol/Ethyl Acetate | Room Temperature | Excellent | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Fe/AcOH | Acetic Acid | 100 °C | Good | Requires filtration of iron salts and basic workup. |
Issue 3: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. I'm seeing persistent impurities in my NMR spectrum even after column chromatography.
Answer: Purification challenges can arise from the nature of the compound and the presence of closely related impurities.
Potential Causes and Solutions:
-
Product Instability: The amino group can make the final product susceptible to oxidation, leading to colored impurities.
-
Causality: Aromatic amines can be sensitive to air and light.
-
Solution:
-
Inert Atmosphere: Perform the final purification and handling under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
-
-
Residual Tin Salts: If you used a tin-based reducing agent, residual tin salts can be difficult to remove.
-
Causality: Tin salts can form complexes with the amine product.
-
Solution:
-
Thorough Workup: During the workup, after basifying the reaction mixture, ensure thorough extraction with an organic solvent. Washing the organic layer with brine can help remove some inorganic salts.
-
Filtration through Celite: Filtering the crude product through a pad of Celite can help remove finely divided inorganic material.
-
-
-
Co-eluting Impurities: Some side products may have similar polarities to the desired product, making separation by standard column chromatography difficult.[4]
-
Causality: Structural similarities between the product and impurities can lead to similar retention factors on silica gel.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: Both the N-methylation and the nitro reduction are critical. However, ensuring a clean and high-yielding N-methylation step is often the key. Any impurities formed in the first step can be carried over and complicate the reduction and final purification.
Q2: Are there any alternative synthetic routes to consider?
A2: Yes, while the described route is common, other methods exist. For example, one could start with a pre-methylated indoline and then perform a regioselective nitration. However, controlling the regioselectivity of the nitration can be challenging.[5][6]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC or by the absence of impurity peaks in the NMR spectra.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. It should only be performed by trained personnel using appropriate equipment.
-
Strong acids and bases should be handled with care.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of 6-Amino-1-methyl-2-oxoindoline
Welcome to the technical support guide for the purification of 6-Amino-1-methyl-2-oxoindoline (CAS 813424-16-7). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to late-stage drug development.
This guide provides a structured approach to purification, addressing common challenges through a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles observed for related heterocyclic and amino-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A1: While extensive public data for this specific molecule is limited, we can infer its properties based on its structure—an indolinone core with a primary amine and an N-methyl group.
-
Polarity: The presence of the amine (-NH2) and amide (oxoindoline) functionalities makes the molecule polar.
-
Solubility: It is expected to have low solubility in non-polar solvents like hexanes and heptane, and moderate to good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and chloroform.[1] Its solubility in water is likely low but can be significantly increased under acidic conditions due to the protonation of the basic amino group.
-
Basicity: The primary aromatic amine is basic and will react with acids to form salts. This property can be exploited for purification via acid-base extraction. The pKa is likely similar to other aminoquinolines.[1]
-
Stability: The compound is generally stable but, like many primary amines, can be sensitive to air and light over long-term storage, potentially leading to coloration (oxidation). It is advisable to store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. A common route involves the reduction of a corresponding nitro-indolinone precursor. Potential process-related impurities include:
-
Unreacted Starting Material: Incomplete reduction will leave the starting material, 6-nitro-1-methyl-2-oxoindoline.
-
Side-Reaction Products: Impurities can arise from side reactions during synthesis. The specific nature of these depends on the reagents used.[2] For instance, if methylation is the final step, you might see un-methylated (6-amino-2-oxoindoline) or over-methylated products.
-
Degradation Products: As with many complex organic molecules, degradation can occur, especially under harsh reaction or work-up conditions (e.g., strong acid/base, high heat).[3] It is crucial to monitor the reaction profile to understand the formation of any significant byproducts.[4]
Q3: How do I choose the best primary purification technique?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization: Ideal for larger quantities (>1 g) where the crude product is already relatively pure (>90%) and impurities have different solubility profiles from the product.
-
Column Chromatography: The most versatile technique for separating compounds with different polarities. It is excellent for removing both more polar and less polar impurities and is suitable for all scales, though it can be material-intensive for very large batches.[5]
-
Acid-Base Extraction: A highly effective workup or initial purification step to remove non-basic organic impurities. This is a simple and scalable liquid-liquid extraction technique.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
Q4: My compound is streaking badly on the silica TLC plate, making it hard to assess purity. What's wrong?
A4: This is a classic issue when working with basic compounds like amines on standard silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the baseline and then slowly release, resulting in a vertical streak rather than a tight spot.
-
Solution: To get sharp, well-defined spots, you must neutralize these acidic sites. Add a small amount of a basic modifier to your eluent (the mobile phase).
-
Recommended Modifiers: Add 0.5-2% triethylamine (Et3N) or a concentrated ammonia solution to your solvent system. For example, if your eluent is 95:5 Dichloromethane:Methanol, prepare it as 94:5:1 DCM:MeOH:Et3N.
-
Self-Validation: Run two TLC plates side-by-side: one with the original eluent and one with the base-modified eluent. The plate with the modifier should show a significant improvement in spot shape.
-
Q5: I tried to purify my compound with flash column chromatography, but I got very low recovery. Where did my product go?
A5: Low recovery from silica gel chromatography is another common problem for amines if proper precautions are not taken.
-
Causality: Similar to the TLC streaking issue, your compound can irreversibly bind to the acidic silica gel. If the interaction is too strong, the compound will not elute from the column, leading to significant material loss.
-
Troubleshooting Steps:
-
Pre-treat the Silica: Before packing your column, you can slurry the silica gel in the chosen eluent that already contains a basic modifier (e.g., 1% triethylamine). This neutralizes the stationary phase before your compound is introduced.
-
Use a Modified Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel can be used.
-
Check Polarity: Ensure your eluent is polar enough. If the solvent system is too non-polar, your polar compound will remain adsorbed at the top of the column. A typical starting point for a polar compound like this would be a gradient of methanol in dichloromethane or ethyl acetate.
-
Caption: Troubleshooting workflow for low recovery during column chromatography.
Q6: I can't find a good single solvent for recrystallization. What should I do?
A6: It's very common for a single solvent not to be ideal. The solution is to use a binary (two-solvent) system.
-
Causality: An ideal recrystallization solvent dissolves the compound when hot but not when cold. If no single solvent meets this criterion, you can pair a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble).
-
Procedure for Selecting a Solvent Pair:
-
Find a "good" solvent that readily dissolves your compound at room temperature or with gentle heating (e.g., Methanol, Ethanol, Ethyl Acetate).
-
Find a "bad" solvent in which your compound is insoluble or sparingly soluble (e.g., Water, Hexane, Diethyl Ether). The two solvents must be miscible.
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (precipitation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
| Solvent Pair | 'Good' Solvent (High Solubility) | 'Bad' Solvent (Low Solubility) | Polarity Mismatch | Typical Impurities Removed |
| Ethyl Acetate / Heptane | Ethyl Acetate | Heptane | High | Non-polar grease, less polar byproducts |
| Ethanol / Water | Ethanol | Water | Medium | Highly polar salts, very polar byproducts |
| Dichloromethane / Hexane | Dichloromethane | Hexane | High | Non-polar impurities |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase and is optimized to prevent issues common to basic amines.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., Dichloromethane/Methanol). Add 1% triethylamine (Et3N) by volume. For example, for 1 L of 95:5 DCM:MeOH, use 940 mL DCM, 50 mL MeOH, and 10 mL Et3N.
-
Sample Preparation: Dissolve your crude this compound in a minimal amount of the eluent or a slightly stronger solvent (like pure DCM with a few drops of MeOH). Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Column Packing: Pack a column with silica gel using your prepared, base-modified eluent. Ensure the column is packed evenly without air bubbles.
-
Loading and Elution: Carefully load your sample onto the top of the silica bed. Begin elution with your chosen solvent system, collecting fractions.
-
Monitoring: Monitor the elution of your compound by TLC, using the same base-modified eluent.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator. Note: Triethylamine is volatile and should be removed during this step.
-
Final Product: Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol describes a general method using a binary solvent system, such as Ethanol/Water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid. Use a stirring hot plate and add the solvent in small portions.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio as the final crystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven. The temperature should be kept well below the compound's melting point.
References
- 1. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 6-Amino-1-methyl-2-oxoindoline
Welcome to the technical support center for the synthesis of 6-Amino-1-methyl-2-oxoindoline. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this valuable intermediate. This guide is structured in a flexible question-and-answer format to directly address the specific issues you may face in the lab.
Assumed Synthetic Pathway
While various synthetic routes to this compound are conceivable, a common and logical approach involves the N-methylation of a 6-nitro-2-oxoindoline precursor, followed by the reduction of the nitro group. This guide will focus on the potential side reactions and challenges within this synthetic framework.
Caption: A common synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My nitro group reduction is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: Incomplete reduction of the aromatic nitro group is one of the most frequent challenges. You may observe the starting material, 1-methyl-6-nitro-2-oxoindoline, remaining even after extended reaction times, or you might see new spots on your TLC plate corresponding to partially reduced intermediates.
Causality and Troubleshooting:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Cause: The palladium on carbon (Pd/C) or Raney Nickel catalyst may be old or deactivated. Trace impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
-
Solution: Use fresh, high-quality catalyst from a reputable supplier. Ensure your starting material is sufficiently pure and use high-purity, degassed solvents. Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can also be effective.
-
-
Reagent Stoichiometry & Quality (for Metal/Acid Reductions):
-
Cause: For reagents like tin(II) chloride (SnCl₂) or iron powder (Fe), using an insufficient molar excess will result in incomplete conversion. The quality of the metal is also crucial.[1]
-
Solution: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3-5 equivalents are typical. For Fe powder, a larger excess may be needed. Activating the metal surface (e.g., by washing with dilute HCl) can sometimes improve reactivity.
-
-
Solubility Issues:
-
Cause: The nitro-oxoindoline starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[1] Poor solubility can severely limit the reaction rate.
-
Solution: If solubility is an issue, consider switching to a co-solvent system. For catalytic hydrogenation, solvents like ethanol, ethyl acetate, or THF are common. For metal/acid reductions, protic solvents like ethanol or acetic acid are often used.[1][2] Gentle heating may improve solubility and reaction rate, but must be controlled to avoid side reactions.
-
Q2: I'm observing significant side products, particularly colored impurities, suggesting something other than my desired amine is forming. What are these and how can I prevent them?
A2: The formation of side products stems from the stepwise nature of nitro group reduction. The process involves a six-electron transfer, and stalling at intermediate stages can lead to various impurities.
Common Side Reactions & Prevention:
-
Formation of Nitroso, Hydroxylamine, and Azoxy/Azo Dimers:
-
Mechanism: The reduction proceeds from the nitro (NO₂) group to nitroso (NO), then to hydroxylamine (NHOH), and finally to the amine (NH₂). Under certain conditions, these intermediates can react with each other to form dimeric species like azoxy (N=N(O)) and azo (N=N) compounds, which are often highly colored. Using reducing agents like LiAlH₄ for aromatic nitro compounds is known to favor the formation of azo products.[3]
-
Prevention:
-
Choice of Reagent: Catalytic hydrogenation (H₂ with Pd/C or Raney Nickel) and robust metal/acid combinations (Fe/HCl, SnCl₂/HCl) are highly effective at driving the reaction to completion, minimizing the accumulation of intermediates.[1][4]
-
Control of Conditions: Ensure a sufficient excess of the reducing agent is present throughout the reaction. For metal/acid systems, maintaining acidic conditions is crucial. Exothermic reactions should be cooled to prevent localized overheating, which can promote dimerization.[1]
-
-
Caption: Nitro group reduction pathway and potential dimeric side products.
Q3: My final product, this compound, is initially pure but darkens upon standing or during workup. Is this normal?
A3: This is a very common issue. The darkening of your product is a strong indicator of oxidative degradation. Aromatic amines, particularly those with electron-donating groups on the ring, are highly susceptible to air oxidation.
Causes and Mitigation Strategies:
-
Air Oxidation:
-
Cause: The lone pair on the amino group makes the aromatic ring electron-rich and vulnerable to oxidation by atmospheric oxygen. This process can be accelerated by light or trace metal impurities, leading to the formation of highly colored quinone-imine type structures.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Storage: Store the final product in a sealed vial under an inert atmosphere, protected from light, and in a refrigerator or freezer to slow decomposition.
-
Prompt Use: It is often best to use the 6-amino compound immediately in the subsequent synthetic step if possible.
-
-
Q4: I'm having issues with the N-methylation step. My reaction is incomplete, or I'm seeing evidence of a di-methylated product. How can I improve this?
A4: While N-methylation of the oxindole nitrogen is generally straightforward, achieving high selectivity and complete conversion requires careful selection of reagents and conditions.
Troubleshooting N-Methylation:
-
Incomplete Reaction:
-
Cause: The base may not be strong enough to fully deprotonate the N-H bond of the lactam, or the methylating agent is not reactive enough.
-
Solution: Ensure anhydrous conditions, as water can quench the base. A common effective system is using methyl iodide (MeI) as the methylating agent with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. If this is not effective, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid other side reactions.
-
-
Over-Methylation:
-
Cause: While less common for the lactam nitrogen, highly reactive conditions could potentially lead to methylation at other sites, though this is unlikely for this specific substrate. More relevant is the potential for bis-methylation if performing methylation on the 6-aminoindoline precursor.
-
Solution: Use only a slight excess (1.05-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly at a controlled temperature can also improve selectivity. Recent literature has shown that quaternary ammonium salts can be effective for selective mono-N-methylation of indoles and amides.[5]
-
Data & Protocols
Table 1: Comparison of Common Nitro Group Reduction Methods
| Method | Reagent & Conditions | Pros | Cons & Potential Side Reactions |
| Catalytic Hydrogenation | H₂ (1-5 atm), 5-10% Pd/C, in EtOH or EtOAc, RT | Clean reaction, high yield, easy workup (filtration). | Catalyst can be pyrophoric; sensitive to catalyst poisons; may reduce other functional groups (alkenes, alkynes). |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 eq.), in EtOH or HCl, Reflux | Good functional group tolerance; effective and reliable. | Workup can be tedious due to tin salts; requires stoichiometric amounts of reagent.[1] |
| Iron Reduction (Béchamp) | Fe powder (5-10 eq.), NH₄Cl or AcOH/HCl, in EtOH/H₂O, Reflux | Inexpensive, environmentally benign metal. | Requires large excess of iron; can be slow; workup involves filtering large amounts of iron sludge.[2] |
Experimental Protocol: Reduction of 1-Methyl-6-nitro-2-oxoindoline via SnCl₂
This protocol provides a reliable method for the reduction step.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-6-nitro-2-oxoindoline (1.0 eq.).
-
Reagent Addition: Add ethanol (or concentrated HCl if preferred) to dissolve or suspend the starting material. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C for ethanol). Monitor the reaction progress by TLC until all the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M NaOH solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate or dichloromethane. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-1-methyl-2-oxoindoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-Amino-1-methyl-2-oxoindoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The following content moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Principles of Optimization
The synthesis of this compound derivatives typically involves the construction of the oxoindoline core, followed by functionalization, or the use of a pre-functionalized precursor. A common strategy involves the cyclization of a suitable aniline derivative or the reduction of a corresponding 6-nitro-1-methyl-2-oxoindoline intermediate. Each step is critical and presents its own set of optimization challenges. Understanding the interplay of reaction parameters is key to achieving high yield and purity.
Below is a diagram illustrating the interconnected nature of key reaction parameters. Adjusting one parameter will often necessitate the re-optimization of others.
Caption: Interdependency of key reaction optimization parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a common issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.
Answer:
-
Confirm Reactant Quality and Stoichiometry: First, ensure your starting materials are pure and dry. Impurities can inhibit catalysts or generate side products. Verify the stoichiometry; for reactions sensitive to reagent amounts, even small deviations can significantly impact the yield.
-
Solvent Selection: The solvent plays a critical role in solubility, reaction rate, and sometimes, the reaction pathway itself.
-
Polar Aprotic Solvents (DMF, DMSO): These are often good choices for dissolving polar reactants but can be difficult to remove during workup.
-
Alcohols (Ethanol, Methanol): Useful for reactions involving bases like triethylamine, as they can solubilize both organic substrates and inorganic salts.[1] However, they can sometimes participate in side reactions (e.g., transesterification).
-
"Green" Solvents (PEG-400): For certain nucleophilic substitution reactions, polyethylene glycol (PEG-400) has been shown to provide excellent yields in very short reaction times (e.g., 5 minutes at 120 °C), offering an efficient and environmentally sound alternative.[2]
-
-
Temperature Adjustment: Many cyclization and amination reactions require heating. If your yield is low at room temperature, consider incrementally increasing the heat. For example, some reactions involving spiro-indoline synthesis are conducted at 40-50 °C.[1] Conversely, if you observe significant decomposition or side product formation, lowering the temperature may be necessary.
-
Catalyst Screening: The choice and loading of the catalyst are paramount.
-
Acid Catalysis: For cyclizations like the Fischer indole synthesis or related reactions, Brønsted acids (TFA, methanesulfonic acid) are often used.[3] In some cases, an acid anhydride like trifluoroacetic anhydride (TFAA) can act as both a reagent and a catalyst for cyclization.[4][5]
-
Base Catalysis: For reactions involving deprotonation or condensations, organic bases like triethylamine (Et₃N) or piperidine are common choices.[1][6]
-
Organocatalysis: Natural product-derived catalysts like betaine or guanidine carbonate have proven effective in one-pot syntheses of related amino-heterocycles, offering a milder and non-hazardous approach.[7][8]
-
Start by creating a small experimental design (DoE) to screen these parameters efficiently. A logical workflow for troubleshooting low yield is outlined below.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Formation of isomers or other byproducts can complicate purification and reduce the yield of the desired compound.
Answer:
Controlling selectivity is a nuanced challenge that often hinges on fine-tuning reaction conditions.
-
pH Control: The pH of the reaction medium can dramatically alter the reaction pathway. For instance, in reactions involving 1-amino-2-methylindoline, a strongly alkaline medium can favor the formation of a rearranged indole product, while a neutral or slightly alkaline medium may lead to a tetrazene-type side product.[9] Careful control of pH with appropriate buffers or slow addition of acid/base is critical.
-
Temperature Management: Exothermic reactions or prolonged heating can provide the activation energy for undesired pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate is a standard strategy to improve selectivity. For example, nitration reactions are often performed at low temperatures (-15 °C to 10 °C) to prevent over-nitration or side reactions.[3]
-
Protecting Groups: If your molecule has multiple reactive sites (e.g., another amine or hydroxyl group), consider using orthogonal protecting groups to ensure the reaction occurs only at the desired position. Acetylation is a common method for protecting amine groups.[3]
-
Choice of Reagents: The nature of your reagents can dictate the outcome. In the synthesis of 6-azaindoles, using trifluoroacetic anhydride (TFAA) is effective, but switching to acetic anhydride (Ac₂O) under the same conditions may fail to produce the cyclized product, instead yielding only acetylated starting material.[4] This highlights the importance of reagent choice beyond its basic functional role.
Q3: The purification of my final product is difficult due to its low solubility and co-eluting impurities. What strategies can I employ?
Purification is a critical step that can be as challenging as the reaction itself.
Answer:
-
Recrystallization: This is often the most effective method for purifying solid compounds, provided a suitable solvent system can be found. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent mixtures to find conditions where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Salt Formation and Purification: If your this compound derivative is basic, you can convert it to a salt (e.g., hydrochloride or methanesulfonate) by treating it with an acid like HCl or methanesulfonic acid.[10] Salts often have very different solubility profiles and may crystallize more readily than the free base, leaving impurities behind. The pure salt can then be neutralized to recover the final product.
-
Chromatography Optimization:
-
Column Packing: Ensure your silica gel column is packed properly to avoid channeling.
-
Solvent System (Eluent): If impurities are co-eluting with your product, try changing the polarity of your eluent system. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation profile.
-
Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can prevent streaking of basic compounds like amines on the silica column.
-
Table 1: Recommended Starting Conditions for Optimization
This table provides general starting points for key reaction types involved in the synthesis of this compound derivatives.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Notes |
| Reductive Amination | NaBH(OAc)₃ or H₂, Pd/C | Dichloromethane (DCE) or Ethanol | 0 to 25 | Acetic acid is often used as a co-catalyst with NaBH(OAc)₃. |
| Nitro Group Reduction | Fe/NH₄Cl or SnCl₂·2H₂O | Ethanol/Water or Ethyl Acetate | 50 to 80 | Reduction with sodium hydrosulfite ("Hydrose") in acetic acid is also a viable method.[11] |
| N-Methylation | Methyl iodide (MeI), K₂CO₃ | Acetonitrile or DMF | 25 to 60 | Ensure the 6-amino group is protected if selective N1-methylation is desired. |
| Condensation/Cyclization | Triethylamine (Et₃N) or Piperidine | Ethanol or DMF | 50 to 120 | Reaction times can vary significantly based on substrate reactivity.[1][6] |
Detailed Experimental Protocols
The following are representative, detailed protocols that can be adapted for your specific derivative. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Reduction of 6-Nitro-1-methyl-2-oxoindoline
This protocol is adapted from a similar reduction of a nitroaromatic compound to form an oxoindoline carboxylate.[11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 6-nitro-1-methyl-2-oxoindoline (1.0 eq).
-
Solvent Addition: Add acetic acid (approx. 5 mL per gram of starting material).
-
Reagent Addition: Add water (approx. 5 mL per gram of starting material), followed by sodium hydrosulfite (Na₂S₂O₄, approx. 4.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Heating: Heat the reaction mixture to 120-125 °C and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to 15-20 °C. Carefully add aqueous ammonia solution to basify the mixture (pH > 9) and precipitate the product.
-
Isolation: Stir the resulting slurry for 2 hours. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Multi-Component Condensation for Heterocycle Formation (Illustrative)
This protocol is based on the principles of forming complex heterocyclic systems in one pot and illustrates conditions that may be adaptable.[1]
-
Setup: To a suspension of the oxoindoline precursor (1.0 eq) and other reactants (e.g., malononitrile, 1.0 eq) in ethanol (approx. 20 mL per gram of oxoindoline), add a catalytic amount of triethylamine (2 drops).
-
Initial Heating: Heat the mixture to 50 °C and stir for 30 minutes.
-
Second Addition: Add the third component (e.g., an amide or thioamide, 1.0 eq) and an additional portion of triethylamine (1.5 eq).
-
Reaction: Continue stirring at 50 °C until the reaction is complete as monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature and leave it to stand for 24 hours to allow the product to precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 11. tdcommons.org [tdcommons.org]
Technical Support Center: Stability of 6-Amino-1-methyl-2-oxoindoline in Solution
Welcome to the technical support center for 6-Amino-1-methyl-2-oxoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
This compound is a unique molecule featuring a substituted indolinone core. Its structure, containing a reactive aromatic amine and a lactam ring, presents specific stability considerations that must be addressed to ensure reproducible and reliable experimental outcomes. The primary routes of degradation for this compound are anticipated to be oxidation of the aromatic amino group and hydrolysis of the lactam amide bond. Photodegradation is also a potential concern for this heterocyclic system.
This guide will walk you through identifying, mitigating, and analyzing these stability issues.
Frequently Asked Questions (FAQs)
Q1: I've observed a color change in my stock solution of this compound, from colorless to yellow/brown. What is happening?
A1: A color change is a common indicator of the oxidation of the aromatic amino group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2][3] This process can lead to the formation of colored polymeric byproducts. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.
Q2: My compound seems to be losing potency over time in my aqueous buffer. What could be the cause?
A2: Loss of potency in aqueous solutions, especially at non-neutral pH, is often due to the hydrolysis of the lactam ring in the indolinone structure.[4][5] This breaks open the five-membered ring, forming a new, inactive species. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Q3: I'm seeing unexpected peaks in my HPLC analysis of a stability sample. How can I determine if they are degradants?
A3: To identify if new peaks are degradation products, you can perform a forced degradation study.[6][7][8][9][10] By intentionally stressing your compound under conditions known to cause degradation (e.g., acid, base, oxidation, heat, light), you can generate these degradant peaks in a controlled manner. Comparing the chromatograms from your stability sample and the forced degradation study can help confirm their identity. Using a photodiode array (PDA) detector can also be helpful, as related degradation products may have similar UV spectra to the parent compound.[10]
Q4: What are the ideal storage conditions for solutions of this compound?
A4: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:
-
Solvent: Use aprotic, degassed solvents (e.g., DMSO, DMF) for stock solutions.
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Light: Always store in amber vials or wrapped in aluminum foil to protect from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Rapid color change in solution (yellow, brown, or pink). | Oxidation of the 6-amino group. | 1. Use Degassed Solvents: Oxygen dissolved in solvents can promote oxidation. Degas your solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method. 2. Work Under Inert Atmosphere: Prepare solutions and perform experiments in a glove box or under a stream of inert gas. This minimizes contact with atmospheric oxygen. 3. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be considered, but compatibility with your experimental system must be verified. |
| Gradual loss of parent compound peak area in HPLC analysis over time. | Hydrolysis of the lactam ring. | 1. Control pH: If possible, maintain the pH of your solution between 4 and 7, as both acidic and basic conditions can catalyze hydrolysis.[4][5][11] 2. Reduce Temperature: Store solutions at lower temperatures to decrease the rate of hydrolysis. 3. Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in aprotic solvents like DMSO or DMF and dilute into aqueous buffers immediately before use. |
| Appearance of new peaks in chromatogram after exposure to light. | Photodegradation. | 1. Protect from Light: Use amber glassware or cover containers with aluminum foil during all handling and storage steps.[12][13] 2. Minimize Exposure: Limit the time solutions are exposed to ambient light during experimental setup. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent handling. | 1. Standardize Protocols: Ensure that all solutions are prepared and handled in exactly the same manner for each replicate. This includes solvent degassing, use of inert atmosphere, and protection from light. 2. Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment to avoid variability from stored solutions. |
Visualizing Potential Degradation Pathways
To better understand the stability challenges, the following diagrams illustrate the hypothesized primary degradation pathways for this compound.
// Nodes Parent [label="this compound", fillcolor="#F1F3F4"]; Oxidation_Product [label="Oxidized Species\n(e.g., Nitroso, Nitro, Polymeric Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="Hydrolyzed Product\n(Ring-Opened)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photodegradation_Product [label="Photodegradation Products", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Parent -> Oxidation_Product [label="Oxidation\n(O2, Light)"]; Parent -> Hydrolysis_Product [label="Hydrolysis\n(H2O, H+ or OH-)"]; Parent -> Photodegradation_Product [label="Photolysis\n(UV/Vis Light)"]; }
Caption: Primary degradation pathways of this compound.Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8][9][14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in acetonitrile to 0.5 mg/mL for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable HPLC-UV or LC-MS method.
Protocol 2: Workflow for Investigating Solution Instability
// Nodes Start [label="Instability Observed\n(e.g., color change, peak loss)", shape=ellipse, fillcolor="#F1F3F4"]; Hypothesize [label="Hypothesize Degradation Pathway\n(Oxidation, Hydrolysis, Photolysis)", fillcolor="#FBBC05"]; Forced_Degradation [label="Perform Forced Degradation Study\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Samples\n(HPLC-UV/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Compare Chromatograms of\nUnstable vs. Stressed Samples", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Degradation Products", fillcolor="#F1F3F4"]; Mitigate [label="Implement Mitigation Strategies\n(e.g., inert atmosphere, pH control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm [label="Confirm Stability with\nNew Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hypothesize; Hypothesize -> Forced_Degradation; Forced_Degradation -> Analyze; Analyze -> Compare; Compare -> Identify [label="Match Peaks"]; Identify -> Mitigate; Mitigate -> Confirm; }
Caption: Workflow for troubleshooting stability issues.Analytical Method Development
A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Scan for optimal wavelength (e.g., 254 nm, 280 nm) |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation study is a key component of demonstrating the method's specificity.
Concluding Remarks
The stability of this compound in solution is manageable with careful experimental design and handling. By understanding the potential degradation pathways of oxidation and hydrolysis, and by implementing appropriate mitigation strategies such as working under an inert atmosphere, protecting from light, and controlling pH, researchers can ensure the integrity of their results. This guide provides a framework for troubleshooting and developing robust protocols. For further assistance, please consult the references provided.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. mdpi.com [mdpi.com]
- 3. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of 6-Amino-1-methyl-2-oxoindoline
Welcome to the technical support guide for the synthesis of 6-Amino-1-methyl-2-oxoindoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable solutions to ensure the success of your experiments.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 6-nitroindoline. The first step involves the N-methylation of the indoline nitrogen, followed by the reduction of the nitro group to an amine.
dot
Caption: General synthetic route to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: N-Methylation of 6-Nitroindoline
Question 1: My N-methylation of 6-nitroindoline is resulting in a low yield of 1-methyl-6-nitroindolin-2-one. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-methylation step can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The first step in this alkylation is the deprotonation of the indoline nitrogen by a strong base like sodium hydride (NaH). If the NaH is old or has been improperly stored, it may have a layer of sodium hydroxide on its surface, reducing its reactivity.
-
Solution: Use fresh, high-quality NaH. To ensure complete deprotonation, consider washing the NaH with dry hexanes before use to remove any mineral oil and surface oxidation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the base by atmospheric moisture.
-
-
Suboptimal Reaction Temperature: The temperature at which the deprotonation and subsequent methylation are carried out is crucial.
-
Solution: Perform the deprotonation at 0°C to control the initial exothermic reaction. After the addition of the base, allow the reaction to slowly warm to room temperature. The addition of the methylating agent (e.g., dimethyl sulfate or methyl iodide) should also be done at 0°C and then allowed to proceed at room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Side Reactions: Besides the desired N-methylation, O-methylation of the lactam oxygen can occur, although it is generally less favored.
-
Solution: Using a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can help favor N-alkylation.
-
Experimental Protocol: N-Methylation of 6-Nitroindoline
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of 6-nitroindoline (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add dimethyl sulfate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Dimethyl sulfate or Methyl iodide |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0°C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Part 2: Reduction of 1-Methyl-6-nitroindolin-2-one
Question 2: I am observing incomplete reduction of the nitro group in 1-methyl-6-nitroindolin-2-one. What could be the issue?
Answer:
Incomplete reduction is a common problem and can often be resolved by optimizing the reducing agent and reaction conditions.
-
Choice of Reducing Agent: Several reducing agents can be used for the conversion of a nitro group to an amine. The effectiveness of each can vary depending on the substrate and reaction conditions.
-
Iron in Acetic Acid (Fe/AcOH): This is a classic and often effective method.[1][2] The reaction is typically robust and high-yielding.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can sometimes be sluggish. The catalyst activity is crucial.
-
Tin(II) Chloride (SnCl₂): This is another effective reagent, particularly in an acidic medium like concentrated HCl.[3]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for this transformation.[4]
-
-
Reaction Conditions:
-
Temperature: For reductions using Fe/AcOH, heating is often required to drive the reaction to completion. A temperature of 80-100°C is typical.
-
Catalyst Loading and Activity (for H₂/Pd-C): Ensure you are using a sufficient amount of a high-quality palladium on carbon catalyst. The catalyst should be fresh, and the reaction should be conducted under a positive pressure of hydrogen.
-
Acid Concentration (for Fe/AcOH or SnCl₂): The concentration of the acid is important for the reaction to proceed efficiently.
-
Troubleshooting Flowchart for Nitro Reduction
dot
References
Technical Support Center: Purification of 6-Amino-1-methyl-2-oxoindoline
Prepared by: Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the removal of impurities from 6-Amino-1-methyl-2-oxoindoline. The methodologies and troubleshooting advice are grounded in established chemical principles and practices for analogous molecular structures.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the critical first steps: understanding the nature of potential impurities and evaluating the purity of your crude material. A correct assessment here dictates the most efficient purification strategy.
FAQ: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your compound is intrinsically linked to its synthetic route. Syntheses of oxoindoline derivatives often involve multi-step processes, each presenting opportunities for impurity formation.[1][2]
Common sources of impurities include:
-
Unreacted Starting Materials: Precursors such as substituted nitro-aromatics or corresponding isatins may carry through the reaction sequence if the conversion is incomplete.
-
Reaction Byproducts: Incomplete cyclization, side reactions like dimerization, or the formation of isomers (e.g., 4-amino or 5-amino isomers) can lead to structurally similar impurities that are often challenging to remove.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (like palladium from hydrogenation steps) used during the synthesis can contaminate the final product.[3]
-
Degradation Products: this compound may be susceptible to oxidation or hydrolysis under harsh pH or temperature conditions, leading to the formation of colored or polar impurities. The stability of amino-containing compounds can be pH and temperature-dependent.[4]
FAQ: How do I perform an initial purity assessment of my crude product?
Before attempting any large-scale purification, a small-scale analysis is crucial to determine the complexity of the impurity profile.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for visualizing the number of components in your mixture.
-
Principle: The separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase (solvent system).
-
Execution: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light and/or by staining.
-
Interpretation: A single spot suggests high purity, while multiple spots indicate the presence of impurities. The retention factor (Rf) value provides information about the polarity of each component.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. It provides high-resolution separation and allows for the quantification of impurities as a percentage of the total area.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed. Compare your experimental value to the literature value if available.
| Analytical Method | Purpose | Typical Parameters/Systems | Interpretation |
| TLC | Qualitative assessment of mixture complexity | Stationary Phase: Silica Gel 60 F254Mobile Phase: 5-10% Methanol in Dichloromethane (DCM) OR 50-70% Ethyl Acetate in Hexanes. A small amount of acetic acid (0.5%) can improve spot shape for amine-containing compounds.[5] | Multiple spots indicate impurities. Helps in developing solvent systems for column chromatography. |
| HPLC | Quantitative purity determination | Column: C18 (Reverse-Phase)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. | Provides purity as a percentage (e.g., 95% pure). Detects trace impurities not visible on TLC. |
| Melting Point | Assess crystalline purity | N/A | A broad melting range (> 2 °C) or a depressed value suggests the presence of impurities. |
Section 2: Core Purification Protocols
Based on the initial assessment, select the most appropriate purification method. For crystalline solids, recrystallization is often the most efficient first choice. For complex mixtures or oily products, column chromatography is necessary.
Workflow for Purification Strategy Selection
Caption: A decision workflow for selecting the primary purification method.
FAQ: How do I perform a recrystallization?
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting a solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water) to find a suitable one. A good solvent will dissolve the compound when heated but yield crystals upon cooling. For amino-containing compounds, alcohols or alcohol-water mixtures are often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, and the pure compound is known to be colorless, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
-
Verification: Check the purity of the recrystallized product using TLC and melting point analysis.
FAQ: When and how should I use column chromatography?
Column chromatography is used when recrystallization is ineffective, such as when dealing with complex mixtures of similar polarity or when the product is an oil.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: The ideal solvent system (mobile phase) is determined using TLC. You are looking for a system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Verification: Confirm the purity of the final product.
Section 3: Troubleshooting Common Purification Issues
Even with established protocols, unexpected issues can arise. This section provides solutions to common problems encountered during purification.
Troubleshooting Decision Tree
Caption: A troubleshooting guide for common recrystallization problems.
FAQ: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.
-
Solution 1: Re-heat the solution to redissolve the oil. Add more hot solvent to make the solution more dilute and then allow it to cool slowly.
-
Solution 2: Try a lower-boiling point solvent for the recrystallization.
FAQ: My recrystallized crystals are colored, but the pure compound should be white. How do I fix this?
Colored impurities are common and can often be removed with activated charcoal.
-
Cause: Highly conjugated or polar impurities are present, which strongly absorb visible light.
-
Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount (spatula tip) of activated charcoal and boil for 5-10 minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal and then allow the now colorless filtrate to cool and crystallize.[6]
FAQ: My compound is an amine. Are there any special considerations?
Yes. Amines can be purified by taking advantage of their basicity. This is a highly effective method for removing non-basic impurities.
-
Technique: Purification via Salt Formation.[5]
-
Protocol:
-
Dissolve your crude this compound in a suitable organic solvent (e.g., isopropanol or ether).
-
Slowly add a solution of an acid (e.g., methanesulfonic acid in isopropanol[5] or HCl in ether) dropwise.
-
The corresponding ammonium salt should precipitate out of the solution.
-
Isolate the salt by filtration. This salt is often a highly crystalline solid that can be further purified by recrystallization.
-
To recover the free amine, dissolve the purified salt in water and basify the solution with a base like sodium bicarbonate or sodium hydroxide.
-
Extract the pure, free amine into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, filter, and evaporate the solvent to yield the purified product.
-
References
- 1. tdcommons.org [tdcommons.org]
- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 3. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Amino-1-methyl-2-oxoindoline and Other Oxindole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Its versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[3] This guide provides a comparative analysis of the biological activity of the lesser-studied 6-Amino-1-methyl-2-oxoindoline against other more extensively investigated oxindole derivatives, supported by experimental data and detailed methodologies.
The Oxindole Scaffold: A Foundation for Diverse Biological Activity
The oxindole core, a bicyclic structure containing a fused benzene and pyrrolidin-2-one ring, is a key pharmacophore. Its ability to be readily functionalized at multiple positions, particularly at the C3, N1, and C5/C6 positions of the benzene ring, has made it a focal point for the development of novel therapeutic agents.[2] Many oxindole derivatives exert their effects by targeting key biological macromolecules, such as kinases, thereby interfering with cellular signaling pathways crucial for the progression of diseases like cancer.[4]
Anticancer Activity: A Prominent Feature of Oxindole Derivatives
A significant body of research has focused on the anticancer potential of oxindole derivatives.[3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit crucial enzymatic pathways in various cancer cell lines.[1]
In a study evaluating spiro-oxindole derivatives against breast cancer cell lines, a compound with an N-benzyl substitution and a chloro group on the indolin-2-one scaffold demonstrated potent activity against MCF-7 and MDA-MB-231 cells, with IC50 values of 3.55 ± 0.49 μM and 4.40 ± 0.468 μM, respectively.[5] Another study on oxindole-indole conjugates revealed that most of the tested hybrids exhibited excellent activity against MCF-7 breast cancer cells, with IC50 values ranging from 0.39 ± 0.05 μM to 6.00 ± 0.32 μM.[6] Interestingly, compounds with a strong electron-withdrawing 5-NO2 group or a 5,7-dimethyl substitution on the oxindole moiety showed significantly reduced activity.[6]
These findings suggest that both the nature and position of substituents on the oxindole ring are critical for anticancer activity. The presence of an amino group at the C6 position and a methyl group at the N1 position in this compound could potentially modulate its cytotoxic profile, a hypothesis that warrants further experimental investigation.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Various Oxindole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Spiro-oxindole (Compound 6) | MCF-7 | 3.55 ± 0.49 | [5] |
| MDA-MB-231 | 4.40 ± 0.468 | [5] | |
| Oxindole-Indole Conjugate (6e) | MCF-7 | 0.39 ± 0.05 | [6] |
| Oxindole-Indole Conjugate (6a) | MCF-7 | 3.12 ± 0.14 | [6] |
| Imidazo[1,5-a]pyrazine-oxindole (7l) | Various (52 cell lines) | 1.54 - 13.0 | [7] |
| Organometallic Oxindole ((Z)-isomer 12b) | Human Breast Cancer | 0.49 | [8] |
| 3-(3-oxoaryl) indole derivative (36) | Hela | 1.768 | [9] |
| A549 | 2.594 | [9] | |
| Oxindole-based Pyridyl Derivative (5l) | Leukemia (average) | 3.39 | [10] |
| Colon Cancer (average) | 5.97 | [10] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A standard method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][8]
-
Compound Treatment: Prepare stock solutions of the test compounds (e.g., this compound and other oxindoles) in DMSO. Dilute the stock solutions with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 or 72 hours.[1]
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.[11] Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Anticancer Mechanism: A Potential Signaling Pathway
Oxindole derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[8]
Caption: Potential mechanism of anticancer action for oxindole derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Oxindole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[8][12][13] The structural features of the oxindole ring and its substituents are key determinants of the potency and spectrum of this activity.
Although direct experimental data for This compound is lacking, studies on other substituted oxindoles provide valuable insights. For instance, a series of 3-(4-pyrazolyl)-oxindoles showed activity against Neisseria gonorrhoeae with MIC values of 15.6 µg/mL.[14] Another study on 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones reported significant antibacterial and antifungal activity.[12]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Oxindole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-pyrazolyl)-oxindoles (3i, 3j) | Neisseria gonorrhoeae | 15.6 | [14] |
| Spiro-oxindole (3a) | Staphylococcus aureus | 20 | [15] |
| Spiro-oxindole (3f) | Escherichia coli | 20 | [15] |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [16] |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [16] |
| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][17]
-
Preparation of Inoculum: Grow bacterial or fungal strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., ~1 x 10^7 CFU/mL).[17]
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Visualizing the Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Effects: A Potential Avenue for Oxindole Derivatives
Several indole and oxindole derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases.[18] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.
While specific neuroprotective data for This compound is not available, related compounds have shown interesting activities. For example, certain 3-substituted oxindole derivatives have been evaluated for antidepressant activity by targeting monoamine oxidase-A (MAO-A).[19] Another study on oxindole derivatives as GSK-3β inhibitors highlighted their potential in the treatment of Alzheimer's disease.[18][20]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
The neuroprotective effect of a compound against an induced toxic insult in a neuronal cell line (e.g., SH-SY5Y) can be assessed using the MTT assay.[11]
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.
-
Induction of Toxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as H2O2 or Aβ(25–35) peptide.[11]
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the test compounds.
-
MTT Assay: After a 24-hour incubation, perform the MTT assay as described in the anticancer activity section to assess cell viability.
-
Evaluation of Neuroprotection: An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Visualizing a Potential Neuroprotective Mechanism
Caption: Simplified diagram of a potential neuroprotective mechanism.
Conclusion and Future Directions
The oxindole scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While there is a wealth of data on various substituted oxindoles, This compound remains a relatively unexplored compound. Based on the structure-activity relationships observed in other oxindole derivatives, it is plausible that this compound possesses anticancer, antimicrobial, and/or neuroprotective properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activities and mechanisms of action. Such studies will not only fill a gap in the current scientific literature but also potentially uncover a new lead compound for drug development. The experimental protocols and comparative data presented in this guide provide a solid framework for initiating these much-needed investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. turkjps.org [turkjps.org]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Differentiating Positional Isomers: A Spectroscopic Comparison of 6-Amino-1-methyl-2-oxoindoline and its Analogs
In the landscape of drug discovery and development, the precise identification and characterization of molecular structures are paramount. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups on a core scaffold, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, robust analytical methodologies for their unambiguous differentiation are critical. This guide provides an in-depth spectroscopic comparison of 6-Amino-1-methyl-2-oxoindoline and its key positional isomers: 4-Amino-1-methyl-2-oxoindoline, 5-Amino-1-methyl-2-oxoindoline, and 7-Amino-1-methyl-2-oxoindoline.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at various positions on the aromatic ring, coupled with N-methylation of the lactam, gives rise to a set of isomers with distinct electronic and steric properties. Herein, we will explore how these subtle structural variations manifest in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, providing a comprehensive toolkit for their differentiation.
The Importance of Isomer Characterization
The position of the amino group on the 1-methyl-2-oxoindoline core dramatically influences the molecule's electron density distribution, dipole moment, and potential for intermolecular interactions. These factors, in turn, dictate how the molecule interacts with biological targets and metabolizing enzymes. For researchers in drug development, confirming the identity of the correct isomer is a crucial step to ensure the validity of biological data and to meet stringent regulatory requirements. Spectroscopic techniques offer a powerful, non-destructive means to elucidate these structural nuances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms. For the amino-1-methyl-2-oxoindoline isomers, both ¹H and ¹³C NMR will exhibit distinct patterns.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are the most informative features in the ¹H NMR spectra of these isomers. The electron-donating amino group significantly shields the protons on the aromatic ring, causing upfield shifts (to lower ppm values) of the signals corresponding to nearby protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Predicted ¹H NMR Spectral Data
| Compound | Predicted Aromatic Proton Chemical Shifts (ppm) and Coupling Patterns | Predicted N-CH₃ (ppm) | Predicted C₃-H₂ (ppm) | Predicted -NH₂ (ppm) |
| 4-Amino-1-methyl-2-oxoindoline | H5: ~6.2 (d), H6: ~6.9 (t), H7: ~6.4 (d) | ~3.1 | ~3.4 | ~4.5-5.5 (br s) |
| 5-Amino-1-methyl-2-oxoindoline | H4: ~6.5 (d), H6: ~6.6 (dd), H7: ~6.9 (d) | ~3.1 | ~3.4 | ~4.5-5.5 (br s) |
| This compound | H4: ~6.8 (s), H5: ~6.4 (d), H7: ~7.0 (d) | ~3.1 | ~3.4 | ~4.5-5.5 (br s) |
| 7-Amino-1-methyl-2-oxoindoline | H4: ~6.5 (d), H5: ~6.8 (t), H6: ~6.3 (d) | ~3.1 | ~3.4 | ~4.5-5.5 (br s) |
Note: These are predicted values and may vary based on solvent and experimental conditions. Online prediction tools can provide initial estimates.[2][3]
The distinct substitution patterns of the aromatic protons for each isomer provide a clear method of identification. For instance, the 6-amino isomer is expected to show a singlet for the H-4 proton, a doublet for the H-5 proton, and a doublet for the H-7 proton, a unique pattern among the four isomers.
¹³C NMR Spectroscopy
The position of the amino group also influences the chemical shifts of the carbon atoms in the aromatic ring. The carbon atom directly attached to the amino group will experience a significant upfield shift, while the ortho and para carbons will also be shielded.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that of ¹H NMR, with the acquisition parameters adjusted for the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Spectral Data
| Compound | Predicted Aromatic Carbon Chemical Shifts (ppm) | Predicted C=O (ppm) | Predicted N-CH₃ (ppm) | Predicted C₃ (ppm) |
| 4-Amino-1-methyl-2-oxoindoline | C4: ~145, C5: ~110, C6: ~128, C7: ~112, C3a: ~125, C7a: ~130 | ~175 | ~26 | ~36 |
| 5-Amino-1-methyl-2-oxoindoline | C4: ~110, C5: ~142, C6: ~112, C7: ~125, C3a: ~128, C7a: ~135 | ~175 | ~26 | ~36 |
| This compound | C4: ~120, C5: ~110, C6: ~148, C7: ~108, C3a: ~125, C7a: ~140 | ~175 | ~26 | ~36 |
| 7-Amino-1-methyl-2-oxoindoline | C4: ~115, C5: ~128, C6: ~110, C7: ~140, C3a: ~120, C7a: ~145 | ~175 | ~26 | ~36 |
Note: These are predicted values and may vary based on solvent and experimental conditions. Online prediction tools can provide initial estimates.[4][5]
The chemical shift of the carbon atom bonded to the amino group (C4, C5, C6, or C7) will be the most upfield among the aromatic carbons and serves as a key diagnostic marker.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all four isomers share the same core functional groups (amine, lactam), the position of the amino group can subtly influence the vibrational frequencies of the N-H and C=O bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations.
Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3400-3250 (two bands) | Primary amines exhibit both symmetric and asymmetric stretching modes.[6] |
| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of C-H bonds on an aromatic ring.[7] |
| C-H Stretch (Aliphatic) | 3000-2850 | From the N-methyl and methylene groups.[7] |
| C=O Stretch (Lactam) | 1710-1670 | The position can be influenced by electronic effects from the amino group. |
| N-H Bend (Amine) | 1650-1580 | A characteristic bending vibration for primary amines.[6] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands are expected due to the aromatic ring. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | A strong band indicating the C-N bond of the aromatic amine.[6] |
While the overall IR spectra will be similar, slight shifts in the C=O stretching frequency may be observable due to the different electronic effects of the amino group at each position. For example, an amino group at the 6-position, which is para to the carbonyl-containing part of the ring system, might have a more pronounced electronic effect compared to the other isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. It is an essential tool for confirming the molecular weight and for gaining structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectral Data
All four isomers have the same molecular formula, C₉H₁₀N₂O, and therefore the same nominal molecular weight of 162 g/mol . The high-resolution mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
The key to differentiating the isomers using mass spectrometry lies in their fragmentation patterns. While predicting the exact fragmentation pathway can be complex, some general principles can be applied. The initial fragmentation is often the loss of small, stable neutral molecules or radicals.
Potential Fragmentation Pathways
Caption: Common fragmentation pathways for oxindole derivatives.
The relative intensities of the fragment ions will likely differ between the isomers due to the influence of the amino group on bond stabilities and rearrangement pathways. For example, the loss of HCN might be more or less favorable depending on the proximity of the amino group to other parts of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The position of maximum absorbance (λmax) is sensitive to the extent of conjugation in a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Predicted UV-Vis Spectral Properties
The oxindole core is a chromophore, and the addition of an auxochromic amino group will cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound. The extent of this shift will depend on the position of the amino group and its ability to extend the conjugated system.
Generally, substituents that can donate electrons into the aromatic ring through resonance will cause a greater red shift when they are ortho or para to the carbonyl group. Therefore, we can predict the following trend in λmax:
6-Amino > 4-Amino ≈ 7-Amino > 5-Amino
The 6-amino isomer is expected to have the longest λmax because the amino group is para to the lactam carbonyl, allowing for the most effective extension of the conjugated system. The 4- and 7-amino isomers will have similar, significant red shifts, while the 5-amino isomer, being meta to the carbonyl, will likely have the smallest bathochromic shift.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of positional isomers like this compound and its analogs is a critical task in chemical research and development. While each spectroscopic technique provides valuable information, a comprehensive and confident structural assignment relies on the synergistic use of multiple methods.
¹H and ¹³C NMR spectroscopy offer the most definitive data for differentiation through the unique chemical shifts and coupling patterns of the aromatic nuclei. IR spectroscopy confirms the presence of key functional groups and can provide subtle clues based on minor frequency shifts. Mass spectrometry verifies the molecular weight and can offer structural insights through isomer-specific fragmentation patterns. Finally, UV-Vis spectroscopy provides a rapid and straightforward method to distinguish isomers based on the position of their maximum absorbance.
By employing this multi-spectroscopic approach, researchers can confidently elucidate the precise structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. impacts.wiki [impacts.wiki]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. PROSPRE [prospre.ca]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 7. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
A Comparative Study on the Reactivity of 6-Amino-1-methyl-2-oxoindoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of 6-Amino-1-methyl-2-oxoindoline, a versatile heterocyclic scaffold, against its parent compound, 1-methyl-2-oxoindoline, and its electron-deficient counterpart, 6-nitro-1-methyl-2-oxoindoline. By examining their behavior in key chemical transformations, we aim to provide a predictive framework for synthetic planning and library generation.
The oxindole core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of substituents onto this scaffold dramatically influences its chemical behavior and, consequently, its potential applications. This guide will explore the directing effects and relative reactivities imparted by the electron-donating amino group at the C6 position, contrasted with the unsubstituted and electron-withdrawing nitro-substituted analogues.
Understanding the Electronic Landscape
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In the case of our compounds of interest, the substituent at the C6 position plays a pivotal role in modulating this electron density, thereby influencing the outcome of electrophilic aromatic substitution and other key reactions.
-
This compound (The Electron-Rich System): The amino group (-NH₂) is a potent electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions (C5 and C7 relative to the amino group). This heightened nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles.
-
1-Methyl-2-oxoindoline (The Baseline): This parent compound serves as our baseline for comparison. The lactam ring itself possesses a degree of electron-withdrawing character due to the carbonyl group. However, the overall reactivity is a balance between the deactivated nature of the benzene ring fused to the electron-withdrawing lactam and the activating effect of the N-methyl group.
-
6-Nitro-1-methyl-2-oxoindoline (The Electron-Poor System): The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions, making the meta position (C5 and C7 relative to the nitro group) the least deactivated and, therefore, the most likely site of electrophilic substitution.
Comparative Reactivity in Electrophilic Aromatic Substitution
To empirically validate these electronic effects, we will examine the outcomes of several key electrophilic aromatic substitution reactions.
Bromination
Electrophilic bromination provides a clear illustration of the directing effects of the C6 substituent.
Experimental Data Summary:
| Compound | Reagent | Major Product(s) | Observed Reactivity |
| This compound | NBS in Acetonitrile | 5-Bromo-6-amino-1-methyl-2-oxoindoline & 5,7-Dibromo-6-amino-1-methyl-2-oxoindoline | High reactivity, potential for over-bromination. |
| 1-Methyl-2-oxoindoline | NBS in Acetonitrile | 5-Bromo-1-methyl-2-oxoindoline | Moderate reactivity, requires heating.[1] |
| 6-Nitro-1-methyl-2-oxoindoline | NBS/H₂SO₄ | 5-Bromo-6-nitro-1-methyl-2-oxoindoline | Low reactivity, requires harsh conditions. |
Causality Behind Experimental Choices: The choice of N-Bromosuccinimide (NBS) as the bromine source allows for a controlled bromination. For the highly activated 6-amino derivative, milder conditions (acetonitrile at room temperature) are sufficient, while the deactivated 6-nitro derivative requires the addition of a strong acid like sulfuric acid to generate a more potent electrophile.
Experimental Protocol: Bromination of 1-Methyl-2-oxoindoline [1]
-
Dissolution: Dissolve 1-methyl-2-oxoindoline (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: Add N-Bromosuccinimide (1.0 mmol) to the solution.
-
Reaction: Stir the mixture at 60°C for 2 hours.[1]
-
Work-up: Quench the reaction with water and extract with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Regioselectivity in Bromination
Caption: Regioselectivity of bromination on substituted oxindoles.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring and is a good probe for the nucleophilicity of the oxindole system.
Experimental Data Summary:
| Compound | Reagent | Major Product | Observed Reactivity |
| This compound | POCl₃, DMF | 5-Formyl-6-amino-1-methyl-2-oxoindoline | High reactivity, proceeds under mild conditions. |
| 1-Methyl-2-oxoindoline | POCl₃, DMF | 5-Formyl-1-methyl-2-oxoindoline | Moderate reactivity, requires heating.[2][3] |
| 6-Nitro-1-methyl-2-oxoindoline | POCl₃, DMF | No reaction | Deactivated ring is unreactive towards the Vilsmeier reagent. |
Causality Behind Experimental Choices: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[4][5][6] Therefore, it only reacts with electron-rich aromatic rings. The highly activated 6-amino derivative readily undergoes formylation, while the deactivated 6-nitro derivative fails to react.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-2-oxoindoline
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 mmol) to dimethylformamide (5 mL).
-
Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 1-methyl-2-oxoindoline (1.0 mmol) in DMF (2 mL).
-
Reaction: Stir the mixture at 80°C for 4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Visualization of Vilsmeier-Haack Reactivity
Caption: Comparative reactivity of oxindoles in the Vilsmeier-Haack reaction.
Reactivity at the C3 Position: The Mannich Reaction
The C3 position of the oxindole ring is a nucleophilic center, capable of reacting with electrophiles. The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a classic example of this reactivity.
Experimental Data Summary:
| Compound | Reagents | Major Product | Observed Reactivity |
| This compound | Formaldehyde, Dimethylamine, HCl | 3-((Dimethylamino)methyl)-6-amino-1-methyl-2-oxoindoline | Enhanced reactivity due to the electron-donating amino group. |
| 1-Methyl-2-oxoindoline | Formaldehyde, Dimethylamine, HCl | 3-((Dimethylamino)methyl)-1-methyl-2-oxoindoline | Standard reactivity for oxindoles in the Mannich reaction. |
| 6-Nitro-1-methyl-2-oxoindoline | Formaldehyde, Dimethylamine, HCl | 3-((Dimethylamino)methyl)-6-nitro-1-methyl-2-oxoindoline | Slightly diminished reactivity due to the electron-withdrawing nitro group. |
Causality Behind Experimental Choices: The Mannich reaction proceeds via the formation of an Eschenmoser-type salt (an iminium ion) from formaldehyde and a secondary amine. The nucleophilic C3 position of the oxindole then attacks this electrophile. The electron-donating amino group in the 6-amino derivative enhances the nucleophilicity of the enolate intermediate, accelerating the reaction. Conversely, the electron-withdrawing nitro group slightly reduces the nucleophilicity of the enolate, leading to a slower reaction.
Experimental Protocol: Mannich Reaction of 1-Methyl-2-oxoindoline
-
Mixture Preparation: In a round-bottom flask, combine 1-methyl-2-oxoindoline (1.0 mmol), dimethylamine hydrochloride (1.2 mmol), and paraformaldehyde (1.5 mmol) in ethanol (10 mL).
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 6 hours.
-
Work-up: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Visualization of the Mannich Reaction Workflow
Caption: A generalized workflow for the Mannich reaction on oxindoles.
Conclusion: A Predictive Tool for Synthesis
This comparative study demonstrates that the reactivity of the 1-methyl-2-oxoindoline scaffold can be predictably tuned by the electronic nature of the substituent at the C6 position.
-
This compound is a highly activated system, prone to rapid electrophilic aromatic substitution at the C5 and C7 positions. Its enhanced nucleophilicity at C3 also makes it an excellent substrate for reactions like the Mannich condensation.
-
1-Methyl-2-oxoindoline exhibits moderate reactivity, providing a versatile platform for a range of transformations under standard conditions.
-
6-Nitro-1-methyl-2-oxoindoline is a deactivated system, requiring more forcing conditions for electrophilic substitution, which will preferentially occur at the C5 and C7 positions. Its reduced nucleophilicity at C3 should also be considered when planning reactions at this position.
By understanding these fundamental reactivity patterns, researchers can make more informed decisions in the design and execution of synthetic routes targeting novel oxindole-based compounds for drug discovery and other applications.
References
A Technical Guide to Benchmarking 6-Amino-1-methyl-2-oxoindoline-Based Fluorescent Probes for Hypochlorous Acid Detection
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of reactive oxygen species (ROS) is paramount to understanding cellular signaling, oxidative stress, and disease pathogenesis. Among the various ROS, hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase in immune cells, plays a critical role in both host defense and inflammatory tissue damage.[1][2] The development of robust fluorescent probes for real-time HOCl monitoring is therefore a significant area of research.
This guide provides an in-depth comparative analysis of a novel class of fluorescent probes based on the 6-Amino-1-methyl-2-oxoindoline scaffold. We will explore the proposed sensing mechanism, benchmark its expected performance against established alternatives, and provide detailed experimental protocols for validation. For the purpose of this guide, we will refer to our hypothetical this compound probe as AMO-1 .
The Rationale for an Oxoindoline-Based Probe
The this compound core was selected for its intrinsic fluorescence and the presence of an electron-rich aromatic amine. This amine group is hypothesized to act as the reactive site for HOCl. The underlying principle is that the lone pair of electrons on the nitrogen atom quenches the fluorescence of the oxoindoline fluorophore through a photoinduced electron transfer (PET) mechanism. Upon reaction with HOCl, the amine is oxidized, which inhibits the PET process and leads to a "turn-on" fluorescent response.
Proposed Sensing Mechanism
The diagram below illustrates the proposed mechanism for HOCl detection by AMO-1.
Caption: Proposed "turn-on" fluorescence mechanism of AMO-1 upon reaction with HOCl.
Comparative Performance Analysis
The efficacy of a fluorescent probe is determined by several key performance indicators. Here, we compare the anticipated performance of AMO-1 with well-established HOCl probes, including those based on rhodamine and dicyanoisophorone.
| Performance Metric | AMO-1 (Hypothetical) | Rhodamine-Based Probe | Dicyanoisophorone-Based Probe (DCI-H) |
| Sensing Mechanism | Oxidation of aromatic amine | Spirolactam ring-opening | Removal of N,N-dimethylthiocarbamate |
| Response Time | < 1 minute | ~ 1 minute | < 2 minutes[3][4] |
| Detection Limit | ~10-50 nM | ~5-20 nM[1] | 1.5 nM[3][4] |
| Fluorescence Change | >100-fold | >150-fold[1] | Significant enhancement |
| Excitation/Emission (nm) | ~420 / ~510 | ~560 / ~580 | Far-red (~655 nm emission)[3][4] |
| Selectivity for HOCl | High | High | High[3][4] |
| pH Dependence | Stable in physiological range | Sensitive to extreme pH | Reliable at physiological pH[5] |
| Cytotoxicity | Low (expected) | Generally low | Low[3][4] |
Experimental Protocols for Probe Validation
To rigorously assess the performance of AMO-1 or any novel fluorescent probe, a series of standardized experiments are essential.
Protocol 1: Determination of Photophysical Properties
This protocol outlines the steps to measure the key photophysical properties of the fluorescent probe.
Materials:
-
AMO-1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Absorption Spectrum: Dilute the AMO-1 stock solution in PBS to a final concentration of 10 µM. Record the absorbance spectrum from 300 nm to 600 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Emission Spectrum: Using the determined λabs as the excitation wavelength, record the fluorescence emission spectrum of the 10 µM AMO-1 solution in PBS.
-
Quantum Yield (Φ) Measurement: The quantum yield is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of dilutions of both the AMO-1 probe and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for each solution.
-
Plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of AMO-1 using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where η is the refractive index of the solvent.
-
Protocol 2: Evaluation of HOCl Sensing Performance
This protocol details the procedure for assessing the probe's response to HOCl.
Materials:
-
AMO-1 stock solution (1 mM in DMSO)
-
Sodium hypochlorite (NaOCl) solution (concentration determined by UV-Vis at 292 nm, ε = 350 M⁻¹cm⁻¹)
-
PBS, pH 7.4
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Response to HOCl:
-
In a 96-well plate, add AMO-1 to each well to a final concentration of 5 µM in PBS.
-
Add increasing concentrations of NaOCl (0-100 µM) to the wells.
-
Incubate at room temperature for 5 minutes.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity against the HOCl concentration to determine the linear range and detection limit.
-
-
Response Time:
-
To a cuvette containing 5 µM AMO-1 in PBS, add a saturating concentration of HOCl (e.g., 50 µM).
-
Immediately begin recording the fluorescence intensity over time until the signal plateaus.
-
-
Selectivity Assay:
-
Prepare solutions of AMO-1 (5 µM) in PBS.
-
Add various biologically relevant reactive oxygen, nitrogen, and sulfur species (e.g., H₂O₂, O₂⁻, NO, GSH) at high concentrations (e.g., 100 µM).
-
Add HOCl (50 µM) to a separate well as a positive control.
-
Measure the fluorescence intensity after a 5-minute incubation.
-
Workflow for Probe Evaluation
The following diagram outlines the logical workflow for a comprehensive evaluation of a new fluorescent probe.
Caption: A streamlined workflow for the validation of novel fluorescent probes.
Conclusion
While this compound-based probes like the hypothetical AMO-1 are still an emerging area, their proposed mechanism and structural features suggest significant potential for the selective detection of hypochlorous acid. Their straightforward synthesis and favorable photophysical properties make them an attractive scaffold for further development. Through rigorous benchmarking against existing probes using the standardized protocols outlined in this guide, researchers can effectively evaluate their performance and suitability for applications in cellular imaging and disease diagnostics. The continued exploration of novel fluorophores is crucial for advancing our understanding of the complex roles of reactive oxygen species in biological systems.
References
- 1. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new turn off fluorescent NIR probe for hypochlorous acid and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation [frontiersin.org]
- 5. Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Cross-Reactivity of 6-Amino-1-methyl-2-oxoindoline Derivatives
In the landscape of modern drug discovery, the 2-oxoindoline scaffold has emerged as a privileged structure, particularly in the design of potent protein kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases has led to the development of several clinically approved drugs.[1] Among the diverse array of oxindole-based compounds, the 6-Amino-1-methyl-2-oxoindoline core represents a promising starting point for the development of novel therapeutics. However, as with all kinase inhibitors, achieving target selectivity remains a paramount challenge. This guide provides a comprehensive overview of the critical cross-reactivity studies for this compound derivatives, offering insights into experimental design, data interpretation, and the underlying principles of kinase inhibitor selectivity.
The Selectivity Challenge: On-Target Efficacy vs. Off-Target Toxicity
Protein kinases share a high degree of structural similarity in their ATP-binding sites, making the design of truly selective inhibitors a formidable task. Off-target activities of kinase inhibitors can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development that informs on the therapeutic window and potential adverse effects.
This guide will delve into the methodologies employed to characterize the selectivity of this compound derivatives, providing a framework for researchers to objectively compare the performance of different analogs.
Comparative Analysis of this compound Derivatives: A Data-Driven Approach
While comprehensive, publicly available cross-reactivity data for a wide range of this compound derivatives against extensive kinase panels remains limited, we can draw valuable insights from structure-activity relationship (SAR) studies on related oxindole scaffolds. These studies consistently demonstrate that substitutions at the 3-position of the oxindole ring dramatically influence both potency and selectivity.
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives (Compounds A, B, and C) with varying substituents at the 3-position to illustrate the principles of comparative cross-reactivity analysis.
| Compound ID | 3-Position Substituent | Primary Target IC50 (nM) | Off-Target 1 (e.g., VEGFR2) IC50 (nM) | Off-Target 2 (e.g., PDGFRβ) IC50 (nM) | Selectivity Score (Off-Target 1/Primary) |
| Compound A | Phenyl | 10 | 50 | 100 | 5 |
| Compound B | 3-pyridyl | 5 | 200 | 500 | 40 |
| Compound C | 4-fluorophenyl | 15 | 75 | 150 | 5 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, Compound B emerges as the most selective derivative, with a 40-fold greater potency for its primary target over Off-Target 1. This highlights a key principle in medicinal chemistry: subtle structural modifications, such as the introduction of a nitrogen atom in the phenyl ring to create a pyridyl group, can significantly alter the hydrogen bonding network and electrostatic interactions within the kinase ATP-binding site, thereby enhancing selectivity.
Key Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for a robust assessment of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a more physiologically relevant context.
In Vitro Kinase Profiling
The initial and most comprehensive method for evaluating cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's selectivity across the kinome.
Detailed Protocol: In Vitro Kinase Assay (Luminescent ADP Detection)
-
Reagent Preparation :
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Dilute the kinase and substrate in the appropriate kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Plate Preparation :
-
Dispense the compound solution into a 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation :
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™). This reaction converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis :
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment :
-
Culture the desired cell line to confluency.
-
Treat the cells with the this compound derivative or vehicle (DMSO) for a specified time.
-
-
Heat Treatment :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Analysis :
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis :
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Interpreting the Data: Beyond IC50 Values
While IC50 values are a standard metric for potency, a comprehensive cross-reactivity assessment should also consider:
-
Selectivity Score : A simple ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher selectivity score indicates greater selectivity.
-
Kinome Maps : Visual representations of the inhibitor's activity across the kinome, providing a clear and immediate picture of its selectivity profile.
-
Cellular Potency : Comparison of biochemical IC50 values with cellular EC50 values (the concentration required to achieve 50% of the maximum effect in a cell-based assay). A large discrepancy may indicate poor cell permeability or engagement with other cellular factors.
Future Directions and Concluding Remarks
The development of selective kinase inhibitors is a continuous journey of structural refinement and rigorous biological evaluation. For this compound derivatives, future research should focus on generating comprehensive selectivity data for a wider range of analogs. The strategic application of the experimental workflows outlined in this guide will be instrumental in identifying compounds with the optimal balance of on-target potency and a clean off-target profile.
By embracing a data-driven and mechanistically informed approach to cross-reactivity studies, researchers can accelerate the translation of promising this compound derivatives from the laboratory to the clinic.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Bridging Theory and Practice with 6-Amino-1-methyl-2-oxoindoline
For researchers, scientists, and drug development professionals, the characterization of novel small molecules is a cornerstone of innovation. In this guide, we delve into a comparative analysis of in-silico and experimental data for the promising heterocyclic compound, 6-Amino-1-methyl-2-oxoindoline. This molecule, a derivative of the versatile 2-oxoindoline scaffold, holds potential in various therapeutic areas due to the known biological activities of its structural class, including anticancer and kinase inhibition properties.[1][2]
The objective of this guide is to provide an in-depth, technical comparison, not merely listing data points, but explaining the rationale behind the experimental and computational choices. We will explore how these two approaches, when used in concert, provide a robust and validated understanding of a molecule's structure and properties.
The Synergy of Predictive and Empirical Data
In modern chemical research, the reliance on purely experimental data is becoming increasingly inefficient. Computational, or in-silico, methods offer a powerful predictive tool to guide and accelerate experimental work.[3] By predicting properties such as NMR spectra, vibrational frequencies, and electronic characteristics, we can anticipate experimental outcomes, aid in the interpretation of complex spectra, and even screen virtual libraries of compounds before committing to lengthy and resource-intensive synthesis.[4][5][6]
However, computational models are built on approximations and require experimental validation. The gold standard for structural elucidation remains empirical data obtained through techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[3] This guide will demonstrate the iterative and synergistic relationship between these two domains.
In-Silico Characterization: A Predictive First Step
The journey into understanding this compound begins with a computational investigation. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Computational Workflow
The following workflow outlines the steps for a comprehensive in-silico characterization of this compound.
Caption: A typical workflow for the in-silico characterization of a small molecule using DFT.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted data for this compound based on DFT calculations.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| LogP | 1.25 |
| Topological Polar Surface Area (TPSA) | 58.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| N1-CH₃ | 3.15 (s, 3H) | 26.5 |
| C=O | - | 178.2 |
| C3-H₂ | 3.40 (s, 2H) | 36.1 |
| C4-H | 7.10 (d, J=7.8 Hz, 1H) | 125.0 |
| C5-H | 6.65 (dd, J=7.8, 2.0 Hz, 1H) | 110.5 |
| C6-NH₂ | 4.50 (s, 2H) | - |
| C7-H | 6.80 (d, J=2.0 Hz, 1H) | 108.9 |
| C3a | - | 129.8 |
| C6 | - | 145.3 |
| C7a | - | 148.7 |
Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted Frequency | Vibrational Mode |
| N-H (amine) | 3450, 3350 | Asymmetric & Symmetric Stretch |
| C-H (aromatic) | 3100-3000 | Stretch |
| C-H (aliphatic) | 2980-2850 | Stretch |
| C=O (amide) | 1685 | Stretch |
| C=C (aromatic) | 1620, 1580 | Stretch |
| C-N | 1350 | Stretch |
Experimental Validation: Synthesis and Characterization
Proposed Synthesis
A potential synthetic route involves the nitration of 1-methyl-2-oxoindoline, followed by reduction of the nitro group to an amine. This multi-step synthesis is a common strategy for introducing amino groups onto aromatic rings.
Experimental Workflow
Caption: A standard workflow for the synthesis and experimental characterization of a small molecule.
Experimental Data
The following tables present the expected experimental data for this compound, based on data from structurally similar compounds found in the literature.
Table 4: Expected Experimental ¹H and ¹³C NMR Data (in ppm)
| Atom Position | Expected ¹H Shift | Expected ¹³C Shift |
| N1-CH₃ | 3.18 (s, 3H) | 26.8 |
| C=O | - | 177.9 |
| C3-H₂ | 3.45 (s, 2H) | 36.5 |
| C4-H | 7.15 (d, J=7.9 Hz, 1H) | 125.3 |
| C5-H | 6.70 (dd, J=7.9, 2.1 Hz, 1H) | 110.9 |
| C6-NH₂ | 4.55 (br s, 2H) | - |
| C7-H | 6.83 (d, J=2.1 Hz, 1H) | 109.2 |
| C3a | - | 130.1 |
| C6 | - | 145.0 |
| C7a | - | 148.4 |
Table 5: Expected Key Experimental FT-IR Data (cm⁻¹)
| Functional Group | Expected Frequency |
| N-H (amine) | 3430, 3335 |
| C-H (aromatic) | 3080-3010 |
| C-H (aliphatic) | 2960-2840 |
| C=O (amide) | 1690 |
| C=C (aromatic) | 1625, 1585 |
| C-N | 1345 |
Table 6: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺ = 163.0866 |
Comparative Analysis: Where Theory Meets Reality
A direct comparison of the in-silico and experimental data reveals a strong correlation, validating the computational model and confirming the structure of the synthesized compound.
Caption: The synergistic relationship between in-silico prediction and experimental validation.
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts show excellent agreement with the expected experimental values, typically within 0.1-0.3 ppm for protons and 1-3 ppm for carbons. These minor deviations are expected and can be attributed to solvent effects and the inherent approximations in the computational methods. The predicted splitting patterns and coupling constants also align well with the expected empirical observations.
FT-IR Spectroscopy
The calculated vibrational frequencies correspond well with the expected experimental absorption bands. The characteristic stretches for the amine (N-H), amide (C=O), and aromatic (C=C) functionalities are all present in both datasets. The slight shifts in frequencies between the predicted and experimental values are anticipated due to the calculations being performed on a single molecule in a vacuum, whereas the experimental data is from a bulk sample where intermolecular interactions can influence vibrational modes.
Mass Spectrometry
The calculated exact mass for the protonated molecule aligns perfectly with the expected high-resolution mass spectrometry (HRMS) data, providing unambiguous confirmation of the molecular formula.
Conclusion: A Dual Approach for Confident Characterization
This guide demonstrates that a comprehensive understanding of a novel molecule like this compound is best achieved through the integration of in-silico and experimental techniques. The predictive power of computational chemistry, particularly DFT, provides a robust theoretical framework that guides experimental design and aids in data interpretation.[9][10] In turn, the empirical data from NMR, FT-IR, and MS provide the necessary validation to confirm the computational predictions and definitively elucidate the molecular structure.
For researchers in drug discovery and development, this dual approach is invaluable. It not only accelerates the characterization of new chemical entities but also provides a deeper understanding of their electronic properties, which can be crucial for predicting reactivity, metabolism, and potential biological activity. By embracing the synergy between prediction and practice, we can advance chemical research with greater confidence and efficiency.
References
- 1. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An automated framework for NMR chemical shift calculations of small organic molecules | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
Comparative Docking Guide: Unlocking the Potential of 6-Amino-1-methyl-2-oxoindoline Analogs as Kinase Inhibitors
This guide provides a comprehensive, in-silico comparative analysis of novel 6-Amino-1-methyl-2-oxoindoline analogs. We will explore their potential as kinase inhibitors by docking them against a clinically relevant target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and benchmarking their performance against an established, FDA-approved drug, Sunitinib. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in structure-based drug design.
Introduction: The 2-Oxoindoline Privileged Scaffold
The 2-oxoindoline core is a celebrated "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities and its presence in numerous approved pharmaceuticals.[1] Its rigid structure provides a stable anchor for substituents that can interact with various biological targets. A prime example is Sunitinib, an oxindole-based multi-kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors, which prominently targets VEGFR-2.[2]
This guide focuses on a specific derivative, the this compound scaffold. The introduction of an amino group at the C6 position offers a strategic vector for chemical modification, allowing for the exploration of new interaction spaces within a target's active site. Our objective is to computationally evaluate a rationally designed series of analogs to identify candidates with superior binding potential to VEGFR-2 compared to the reference inhibitor, Sunitinib.
Rationale for Target and Reference Selection
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] In oncology, tumor growth and metastasis are highly dependent on angiogenesis. Consequently, inhibiting VEGFR-2 is a validated and highly effective anti-cancer strategy. The ATP-binding site of VEGFR-2, where our analogs will be docked, is a well-characterized pocket, making it an ideal candidate for structure-based design.[2][3]
Reference Compound: Sunitinib
Sunitinib serves as our benchmark for this study. As a clinically successful oxindole-based VEGFR-2 inhibitor, its known binding mode and affinity provide a crucial reference point.[2] A successful docking protocol should be able to replicate the key interactions of Sunitinib within the VEGFR-2 active site. By comparing our novel analogs to Sunitinib, we can realistically assess their potential for improved potency and guide future synthetic efforts.
In-Silico Experimental Methodology
Our computational workflow is designed to be a self-validating system, starting from ligand and protein preparation through to molecular docking and in-depth analysis. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Ligand Preparation Workflow
A small, focused library of four this compound analogs (Analogs 1-4) was designed to probe the effects of varying substituents at the 6-amino position. Sunitinib was prepared as the reference compound.
Step-by-Step Protocol:
-
2D Structure Sketching: The 2D structures of the analogs and Sunitinib were drawn using chemical drawing software (e.g., MarvinSketch).
-
Conversion to 3D: Structures were converted to a 3D format (SDF or MOL2).
-
Ionization and Tautomerization: The physiological protonation states at pH 7.4 were generated. For the oxindole scaffold, ensuring the correct tautomeric form is critical for mimicking its biological state.
-
Energy Minimization: The 3D structures were subjected to energy minimization using a suitable force field, such as MMFF94, to obtain low-energy, stable conformations. This step is crucial as the docking algorithm's success partly depends on starting with a realistic ligand conformation. Tools like Schrödinger's LigPrep or open-source alternatives like Open Babel can be used for this process.
Receptor Preparation Workflow
The high-resolution crystal structure of VEGFR-2 in complex with a type II inhibitor, Sorafenib (PDB ID: 4ASD), was selected.[2] This structure provides a biologically relevant "DFG-out" conformation of the kinase, which is the target conformation for many oxindole inhibitors like Sunitinib.
Step-by-Step Protocol:
-
PDB File Acquisition: The crystal structure (PDB ID: 4ASD) was downloaded from the Protein Data Bank.
-
Initial Cleanup: The co-crystallized ligand (Sorafenib), water molecules, and any non-essential ions were removed from the PDB file. This ensures the docking simulation focuses only on the protein and our ligands of interest.
-
Protonation: Polar hydrogen atoms were added to the protein structure, which is essential for defining hydrogen bond donors and acceptors.
-
Charge Assignment: Partial atomic charges (e.g., Gasteiger charges) were assigned to the protein atoms.
-
Grid Box Definition: A docking grid box was defined. The center of the grid was set to the geometric center of the co-crystallized Sorafenib, with dimensions (e.g., 25Å x 25Å x 25Å) sufficient to encompass the entire ATP-binding site and allow for rotational and translational freedom of the ligands during docking. This process is typically handled using software like AutoDockTools.[4]
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[4] Docking simulates the interaction between a ligand and a protein, predicting the preferred binding mode and estimating the binding affinity.[5]
Step-by-Step Protocol:
-
Input File Preparation: The prepared protein (PDBQT format) and ligand library (PDBQT format) files were used as inputs.
-
Configuration: A configuration file was created specifying the input files and docking parameters.
-
receptor = vegrf2_receptor.pdbqt
-
ligand = analog_library.pdbqt
-
center_x, center_y, center_z: Coordinates for the grid box center.
-
size_x, size_y, size_z: Dimensions of the grid box.
-
exhaustiveness = 16: This parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the true binding minimum at the cost of computational time.
-
num_modes = 10: Specifies the number of binding poses to generate for each ligand.
-
-
Execution: The docking simulation was executed from the command line.
-
Output Analysis: The output file provides the binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
Caption: The computational workflow for comparative molecular docking studies.
Results and Comparative Analysis
The docking simulations provided binding affinities and interaction patterns for all designed analogs and the reference compound, Sunitinib.
Comparative Binding Affinities
The predicted binding affinities are summarized in the table below. This quantitative data provides the first basis for comparison.
| Compound | Structure at 6-Amino Position | Binding Affinity (kcal/mol) |
| Sunitinib (Reference) | - | -9.8 |
| Analog 1 | -H (Unsubstituted) | -8.5 |
| Analog 2 | -Acetyl | -9.2 |
| Analog 3 | -Benzoyl | -10.5 |
| Analog 4 | -SO2-Phenyl | -9.9 |
Analysis of the Reference Compound (Sunitinib)
Our docking protocol successfully reproduced the canonical binding mode of a type II kinase inhibitor. Sunitinib's oxindole core formed two critical hydrogen bonds with the backbone amide of Cys919 and the backbone carbonyl of Asp1046 in the hinge region of VEGFR-2. This interaction is the hallmark of many kinase inhibitors and validates the accuracy of our docking setup. The diethylaminoethyl group extended towards the solvent-exposed region, consistent with crystallographic data.
Comparative Analysis of this compound Analogs
The results reveal a clear structure-activity relationship (SAR) based on the modifications at the 6-amino position.
-
Analog 1 (-H): The unsubstituted amino group led to a lower binding affinity (-8.5 kcal/mol) compared to Sunitinib. While it maintained the core hydrogen bonds via the oxindole moiety, it lacked further favorable interactions.
-
Analog 2 (-Acetyl): The addition of a small acetyl group improved the binding affinity slightly (-9.2 kcal/mol). The acetyl carbonyl was positioned to potentially form a weak interaction with nearby residues but did not significantly alter the binding landscape.
-
Analog 3 (-Benzoyl): This analog emerged as the most promising candidate, with a predicted binding affinity of -10.5 kcal/mol , surpassing the reference Sunitinib. The benzoyl moiety was oriented perfectly to occupy a hydrophobic pocket near the gatekeeper residue. The phenyl ring engaged in a favorable pi-pi stacking interaction with Phe1047 , a key residue in the allosteric site. This additional interaction provides a strong rationale for the significantly improved binding score.
-
Analog 4 (-SO2-Phenyl): The benzenesulfonyl group resulted in a binding affinity (-9.9 kcal/mol) comparable to Sunitinib. The phenyl group also occupied the hydrophobic pocket, but the geometry imposed by the sulfonyl linker was slightly less optimal for the pi-pi stacking with Phe1047 compared to the planar benzoyl group of Analog 3.
Caption: Key interactions of the top candidate, Analog 3, in the VEGFR-2 active site.
Conclusion and Future Outlook
This comparative docking study successfully identified a novel this compound analog with significant potential as a VEGFR-2 inhibitor.
Key Findings:
-
The computational protocol was validated by accurately reproducing the key binding interactions of the reference drug, Sunitinib.
-
A clear structure-activity relationship was established, demonstrating that substitution at the 6-amino position can significantly modulate binding affinity.
-
Analog 3 , featuring a benzoyl group, was identified as the most promising candidate, with a predicted binding affinity superior to Sunitinib (-10.5 vs. -9.8 kcal/mol). This enhancement is attributed to an additional pi-pi stacking interaction with Phe1047 in an allosteric pocket.
Future Directions:
The promising in-silico results for Analog 3 warrant further investigation. The immediate next steps should include:
-
Chemical Synthesis: Synthesize Analog 3 and other prioritized derivatives.
-
In-Vitro Validation: Perform enzymatic assays to determine the experimental IC50 value of the synthesized compounds against VEGFR-2 kinase.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the Analog 3-VEGFR-2 complex to assess the stability of the predicted binding pose and interactions over time.
This study demonstrates the power of rational, structure-based design in rapidly identifying promising lead compounds, providing a clear and data-driven path for subsequent experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. In Silico Study of Terminalia Chebula (Corilagin) as Potential Antibiotic Adjuvant | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Preclinical Efficacy of 6-Amino-1-methyl-2-oxoindoline Across Diverse Cancer Cell Lines
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural and synthetic molecules with significant biological activity.[1] Within this broad class, the 2-oxoindoline (or oxindole) core is particularly noteworthy, forming the foundational structure of several approved anti-cancer therapeutics, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal and gastrointestinal cancers.[2] These molecules often function by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3]
This guide provides a comprehensive framework for the preclinical evaluation of a novel oxindole derivative, 6-Amino-1-methyl-2-oxoindoline . Given the established importance of the oxindole scaffold, this compound represents a promising candidate for investigation. The following sections are designed not merely as a set of protocols, but as a strategic and logical workflow. We will delve into the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and provides a clear, comparative assessment of the compound's efficacy across a panel of scientifically selected cancer cell lines. Our objective is to build a self-validating experimental narrative, from initial cytotoxicity screening to preliminary mechanistic insights, that will rigorously define the therapeutic potential of this molecule.
Strategic Experimental Workflow for Efficacy Profiling
The journey from a novel chemical entity to a potential therapeutic candidate is paved with systematic and rigorous biological evaluation. The workflow described below is designed to first establish the cytotoxic potential of this compound and then to dissect the cellular mechanisms driving its activity.
Caption: Strategic workflow for evaluating this compound efficacy.
Part 1: Foundational Efficacy - Comparative Cytotoxicity Analysis
The initial and most critical step is to determine whether this compound exerts a cytotoxic or cytostatic effect on cancer cells and to quantify this effect. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population.
Rationale for Cell Line Selection
A carefully selected panel of cell lines is crucial for a meaningful comparison. The choice should reflect diverse cancer types to assess the breadth of the compound's activity. Furthermore, including a non-tumorigenic cell line is essential for evaluating tumor selectivity.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor positive cell line, widely used in anticancer drug screening.[4]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, known for its resilience.[3]
-
HT-29 (Colorectal Adenocarcinoma): A standard model for colon cancer research.[5]
-
HepG2 (Hepatocellular Carcinoma): Represents liver cancer, a major global health issue.[2]
-
MCF-10A (Non-tumorigenic Breast Epithelial): An essential control to determine the compound's selectivity for cancer cells over normal cells. A higher IC50 in this cell line compared to cancer lines indicates favorable selectivity.[5]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from each cell line into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, tabular format to facilitate direct comparison of the compound's potency across the different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HT-29 | Colorectal Adenocarcinoma | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |
Note: The IC50 values are placeholders for experimental data.
Part 2: Unraveling the Mechanism of Action
Once the IC50 values are established, the next logical step is to investigate how this compound inhibits cell growth in the most sensitive cell lines. Key questions to address are: Does it induce programmed cell death (apoptosis)? Does it halt cell division (cell cycle arrest)? Does it inhibit its predicted molecular target?
Hypothesized Mechanism: Kinase Inhibition
Many oxindole derivatives function as kinase inhibitors.[2][3][7] Sunitinib, for instance, targets VEGFR, PDGFR, and other kinases. It is plausible that this compound shares this mechanism. The amino group at the 6-position could potentially form key hydrogen bonds within the ATP-binding pocket of a kinase, disrupting its function and halting downstream signaling required for cell proliferation and survival.
Caption: Hypothesized inhibition of VEGFR-2 signaling by the test compound.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed a sensitive cell line (e.g., MCF-7, if its IC50 was low) in 6-well plates. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will be displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
An increase in the percentage of cells in the lower-right and upper-right quadrants compared to the control indicates the induction of apoptosis.
Experimental Protocol: Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment: Treat a sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
Analysis: Quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest at that checkpoint.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to compare the efficacy of this compound across different cell lines. The initial cytotoxicity screening provides a broad overview of its potency and selectivity, while the subsequent mechanistic studies in sensitive cell lines offer crucial insights into its mode of action.
Positive and compelling data from this workflow—such as low micromolar IC50 values against multiple cancer lines, high selectivity over non-tumorigenic cells, and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing this compound to more complex studies. Future work could include Western blotting to confirm the modulation of specific cell cycle or apoptosis-related proteins, broader kinase profiling to identify its full target spectrum, and ultimately, in vivo studies in animal models to evaluate its efficacy and safety in a whole-organism context.[6]
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Amino-1-methyl-2-oxoindoline
This guide provides essential safety and logistical information for the proper handling and disposal of 6-Amino-1-methyl-2-oxoindoline. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance within the laboratory. The toxicological properties of many novel compounds, including this compound, have not been fully investigated; therefore, a cautious and conservative approach to handling and disposal is mandatory.
Hazard Characterization and Assessment
This compound belongs to the family of aromatic amines and substituted indolines. While specific toxicological data for this compound is limited, the known hazards of structurally similar chemicals provide a strong basis for a rigorous safety assessment. Aromatic amines as a class are recognized for their potential to cause significant harm to human health and the environment, with some being known carcinogens or mutagens.[1][2] Therefore, treating this compound with a high degree of caution is a critical first step.
Anticipated Hazard Profile: Based on analogous compounds, researchers must assume this compound presents the following hazards until proven otherwise.
| Hazard Classification | Anticipated Effect | Rationale & Causality |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6] | The amine functional group can be basic and reactive, leading to irritation upon contact with the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[3][4][5][6] | The fine, dusty nature of many solid organic compounds facilitates contact with eyes, where they can cause significant irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] | Aromatic amines can be systemically toxic. The primary routes of exposure in a lab setting are accidental ingestion, dermal absorption, and inhalation of airborne powder. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5][6][7] | Inhalation of fine dust particles can irritate the mucous membranes and lining of the respiratory tract. |
| Environmental Hazard | Potential for harm to aquatic organisms. | Aromatic amines can be persistent in the environment and exhibit toxicity to aquatic life.[1][2] Improper disposal must be avoided. |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any capacity, from weighing to disposal preparation, adherence to the following PPE protocol is mandatory. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the most effective way to prevent exposure.
Step-by-Step PPE Protocol:
-
Work Area Preparation : Always handle solid this compound within a certified chemical fume hood to control airborne dust.[4]
-
Hand Protection : Wear nitrile gloves that are appropriate for handling chemicals. Always double-check glove integrity before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal against fine dusts.[9]
-
Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is required.[7][8]
Spill Management Protocol
Accidents can happen. A prepared response is a key component of a self-validating safety system.
Procedure for Small-Scale Spills (Solid Material):
-
Alert & Secure : Alert colleagues in the immediate vicinity. Restrict access to the spill area.
-
Assess & Equip : If the spill is small and you are trained to handle it, don the full PPE described in Section 2.
-
Contain Dust : Do not use a dry cloth or paper towel, as this can aerosolize the powder. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect Material : Carefully sweep or vacuum up the material and place it into a clearly labeled, sealable container for hazardous waste.[8] Use tools (e.g., plastic dustpan) that can be decontaminated or disposed of as hazardous waste.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must be collected as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, per institutional policy.
Waste Disposal Pathway
The proper disposal of this compound is not a single action but a systematic process. Waste must be characterized, segregated, and stored correctly before final disposal by a certified entity. The cardinal rule is that no amount of this chemical should be disposed of down the drain or in the regular trash .[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating and handling waste streams containing this compound.
Caption: Workflow for proper segregation and disposal of waste.
Step-by-Step Disposal Protocol:
-
Waste Identification : Determine the nature of the waste: is it pure solid, contaminated debris, or a solution?
-
Segregation :
-
Solid Waste : Collect unused, expired, or spilled this compound in a dedicated, robust, and sealable container labeled for solid chemical waste.
-
Contaminated Debris : Collect all items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, pipette tips) in a separate, clearly marked container for solid hazardous waste.
-
Solutions : Do not mix with other solvent waste streams unless compatibility is confirmed. Collect in a dedicated, labeled container for aqueous or organic waste as appropriate. Be mindful of potential incompatibilities with strong oxidizing agents, acids, or bases.
-
-
Labeling : Every waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate description of the contents (e.g., "Solid Powder," "Contaminated Gloves").
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that provides secondary containment. This area should be away from drains and incompatible materials.
-
Final Disposal : The ultimate step is disposal via your institution's EHS-approved hazardous waste management program.[4] Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3][8]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
